molecular formula C7H15NO B121626 Tetrahydro-N,2-dimethyl-2-furfurylamine CAS No. 7179-95-5

Tetrahydro-N,2-dimethyl-2-furfurylamine

Cat. No.: B121626
CAS No.: 7179-95-5
M. Wt: 129.2 g/mol
InChI Key: CWQAYJVEMMQWGM-UHFFFAOYSA-N
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Description

Tetrahydro-N,2-dimethyl-2-furfurylamine (CAS 7179-95-5) is a furan-based amine compound with the molecular formula C7H15NO and a molecular weight of 129.2001 . This structural class of compounds is of significant interest in medicinal chemistry research due to its potential interactions with neurological targets. Pharmacological studies on closely related tetrahydrofuranemethanamine compounds have shown a range of promising activities, including prominent effects in passive avoidance tests, antagonism of tonic convulsions, and anti-immobility effects in forced swim tests on animal models . These properties suggest potential research applications for nootropic, antiepileptic, and antidepressant investigations. The mechanism of action for these analogous compounds involves selective M1 muscarinic agonism, one of the most potent currently known, and affinity for site 2 of sodium ion channels, which is at least as strong as first or second-generation antiepileptics like phenytoin and lamotrigine . This dual mechanism indicates potential as a second-generation anti-Alzheimer candidate, a third-generation antiepileptic, and an adjunct for antidepressants in research settings. From a synthetic chemistry perspective, tetrahydrofurfurylamine derivatives are typically produced through catalytic hydrogenation processes . The compound is offered with a purity of 99% and is typically stored in cool conditions . It is available for research quantities with flexible minimum order requirements. Tetrahydro-N,2-dimethyl-2-furfurylamine is For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(2-methyloxolan-2-yl)methanamine
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InChI

InChI=1S/C7H15NO/c1-7(6-8-2)4-3-5-9-7/h8H,3-6H2,1-2H3
Source PubChem
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InChI Key

CWQAYJVEMMQWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50992446
Record name N-Methyl-1-(2-methyloxolan-2-yl)methanamine
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Molecular Weight

129.20 g/mol
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CAS No.

7179-95-5
Record name Tetrahydro-N,2-dimethyl-2-furanmethanamine
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Record name Tetrahydro-N,2-dimethyl-2-furfurylamine
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Record name N-Methyl-1-(2-methyloxolan-2-yl)methanamine
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Record name Tetrahydro-N,2-dimethyl-2-furfurylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydro-N,2-dimethyl-2-furfurylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of scientifically-grounded synthetic strategies for Tetrahydro-N,2-dimethyl-2-furfurylamine, a valuable substituted tetrahydrofuran derivative. The document is structured to provide not only procedural details but also the underlying chemical principles and rationale for the proposed methodologies, catering to an audience of researchers, scientists, and professionals in drug development. Two primary synthetic pathways are elucidated, commencing from readily accessible furan precursors. The guide details reaction mechanisms, step-by-step experimental protocols, and critical process parameters. All quantitative data is summarized for clarity, and key transformations are visualized through chemical diagrams and process flowcharts generated using Graphviz, ensuring a thorough and practical understanding of the synthesis.

Introduction and Strategic Overview

Tetrahydro-N,2-dimethyl-2-furfurylamine is a tertiary amine built upon a 2-methyltetrahydrofuran scaffold. Its structural complexity and the presence of a chiral center make it an interesting target for organic synthesis, with potential applications in medicinal chemistry and materials science. This guide outlines two convergent and logical synthetic routes, designed for efficiency and adaptability in a research and development setting.

Pathway A embarks on a strategy of building the core tetrahydrofuran ring first, followed by the introduction of the aminomethyl group. This route is advantageous for its control over the stereochemistry of the tetrahydrofuran ring, which can be established during the hydrogenation step.

Pathway B follows a reversed strategy, where the nitrogen functionality is introduced early, followed by the exhaustive methylation of a primary amine precursor. This pathway leverages the robustness of well-established N-methylation protocols.

The choice between these pathways may be dictated by the availability of starting materials, desired stereochemical purity, and the scale of the synthesis.

Synthetic Pathway A: Reductive Amination of a Tetrahydrofuran Ketone

This pathway is a three-step process commencing with the synthesis of a key intermediate, 2-acetyl-5-methylfuran, followed by the saturation of the furan ring, and culminating in a reductive amination to install the desired N,N-dimethylaminomethyl group.

Step 1: Synthesis of 2-Acetyl-5-methylfuran

The synthesis of the starting material, 2-acetyl-5-methylfuran, can be achieved via a Friedel-Crafts acylation of 2-methylfuran. This well-established reaction provides a reliable method for the introduction of the acetyl group onto the furan ring.[1]

Reaction:

Causality of Experimental Choices:

  • Catalyst: A Lewis acid such as zinc chloride (ZnCl₂) or a protic acid like phosphoric acid (H₃PO₄) is typically employed to activate the acetic anhydride for electrophilic attack on the furan ring.[1] The choice of catalyst can influence the reaction rate and selectivity.

  • Solvent: The reaction is often carried out in the absence of a solvent or using an inert solvent like dichloromethane.

  • Temperature: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle heating.[1]

Experimental Protocol: Synthesis of 2-Acetyl-5-methylfuran

  • To a stirred mixture of 2-methylfuran (0.5 mol) and acetic anhydride (1.0 mol) in a flask cooled in an ice bath, slowly add zinc chloride (0.015 mol).

  • Maintain the temperature between 0-5 °C for 1 hour with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-acetyl-5-methylfuran.

Step 2: Catalytic Hydrogenation of 2-Acetyl-5-methylfuran

The saturation of the furan ring is a critical step and is typically achieved through catalytic hydrogenation. Raney Nickel is a highly effective and widely used catalyst for the hydrogenation of furan derivatives due to its high activity and relatively low cost.[2][3][4]

Reaction:

Causality of Experimental Choices:

  • Catalyst: Raney Nickel is chosen for its proven efficacy in furan ring saturation.[2][3][4] Other catalysts such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃) can also be employed, potentially offering different stereoselectivity.

  • Hydrogen Pressure: A moderate to high hydrogen pressure is necessary to drive the hydrogenation to completion.

  • Temperature and Solvent: The reaction is typically conducted at a slightly elevated temperature in a solvent such as ethanol or isopropanol.

Experimental Protocol: Catalytic Hydrogenation

  • In a high-pressure autoclave, charge a solution of 2-acetyl-5-methylfuran in ethanol.

  • Carefully add a catalytic amount of activated Raney Nickel slurry.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using GC-MS.

  • Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Remove the solvent under reduced pressure to yield the crude 2-acetyl-5-methyltetrahydrofuran, which can be purified by distillation.

Step 3: Reductive Amination with Methylamine

The final step involves the reductive amination of the ketone intermediate with methylamine. This transformation can be accomplished in a one-pot procedure where the ketone and amine first form an imine intermediate, which is then reduced in situ to the desired tertiary amine.

Reaction:

Causality of Experimental Choices:

  • Amine Source: Methylamine can be used as a solution in a suitable solvent (e.g., ethanol, THF) or as a gas.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for reductive aminations as they are selective for the iminium ion over the ketone.[5] Catalytic hydrogenation can also be employed.

  • pH Control: The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

Experimental Protocol: Reductive Amination

  • Dissolve 2-acetyl-5-methyltetrahydrofuran in a suitable solvent such as methanol or ethanol.

  • Add a solution of methylamine (in excess) to the ketone solution.

  • Adjust the pH of the mixture to approximately 6-7 using a suitable acid (e.g., acetic acid).

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • In a separate flask, prepare a solution of the reducing agent (e.g., sodium cyanoborohydride) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture, maintaining the temperature.

  • Stir the reaction until completion, as monitored by TLC or GC-MS.

  • Quench the reaction by the addition of a suitable reagent (e.g., aqueous HCl).

  • Basify the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by distillation or chromatography.

Data Summary for Pathway A:

StepStarting MaterialProductKey ReagentsTypical Yield
12-Methylfuran2-Acetyl-5-methylfuranAcetic anhydride, ZnCl₂60-70%[1]
22-Acetyl-5-methylfuran2-Acetyl-5-methyltetrahydrofuranH₂, Raney Ni>90%
32-Acetyl-5-methyltetrahydrofuranTetrahydro-N,2-dimethyl-2-furfurylamineMethylamine, NaBH₃CN70-85%

Logical Flow Diagram for Pathway A:

Pathway_A start 2-Methylfuran step1 Friedel-Crafts Acylation (Acetic Anhydride, ZnCl₂) start->step1 intermediate1 2-Acetyl-5-methylfuran step1->intermediate1 step2 Catalytic Hydrogenation (H₂, Raney Ni) intermediate1->step2 intermediate2 2-Acetyl-5-methyltetrahydrofuran step2->intermediate2 step3 Reductive Amination (Methylamine, NaBH₃CN) intermediate2->step3 end Tetrahydro-N,2-dimethyl-2-furfurylamine step3->end

Synthetic route via Pathway A.

Synthetic Pathway B: N-Methylation of a Primary Amine Precursor

This alternative pathway focuses on the late-stage introduction of the methyl groups onto the nitrogen atom. It begins with the synthesis of the primary amine, tetrahydro-2-methyl-2-furfurylamine, followed by a robust N-methylation reaction.

Step 1: Synthesis of Tetrahydro-2-methyl-2-furfurylamine

The synthesis of this key primary amine intermediate can be envisioned through the reductive amination of a suitable ketone precursor, 2-acetyl-2-methyltetrahydrofuran, with ammonia. The synthesis of this ketone would follow a similar logic as in Pathway A, starting from 2-acetylfuran followed by hydrogenation.

Alternatively, a more direct approach could involve the catalytic hydrogenation of 2-cyano-2-methyltetrahydrofuran, which itself could be derived from the corresponding alcohol. However, for the purpose of this guide, we will focus on the more established reductive amination route.

Reaction:

The experimental protocol for this step would be analogous to the reductive amination described in Pathway A (Section 2.3), substituting methylamine with ammonia.

Step 2: Eschweiler-Clarke N-Methylation

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines using formic acid and formaldehyde.[6][7][8] The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid. A key advantage of this reaction is that it typically stops at the tertiary amine stage without the formation of quaternary ammonium salts.[8]

Reaction:

Synthetic route via Pathway B.

Conclusion and Future Perspectives

This guide has presented two robust and scientifically sound synthetic pathways for the preparation of Tetrahydro-N,2-dimethyl-2-furfurylamine. Pathway A offers a more linear approach with potentially better control over the tetrahydrofuran ring stereochemistry, while Pathway B utilizes a classic and high-yielding N-methylation reaction as the final step. The choice of route will depend on specific project requirements, including starting material availability, scalability, and desired purity.

Further research could focus on the development of asymmetric syntheses to control the stereocenter at the 2-position of the tetrahydrofuran ring. This could be achieved through the use of chiral catalysts in the hydrogenation step or by employing chiral starting materials. Additionally, the exploration of more environmentally benign and sustainable reagents and catalysts for these transformations would be a valuable contribution to the field.

References

  • CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine - Google Patents.
  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules. 2023.
  • In situ hydrogenation of furfural with additives over a RANEY® Ni catalyst - RSC Publishing. RSC Advances. 2017.
  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • US8168807B2 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over two catalysts in a structured bed - Google Patents.
  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. Molecules. 2023.
  • Highly selective hydrogenation of biomass-derived 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan over an acid–base bifunctional hafnium-based coordination polymer catalyst - Sustainable Energy & Fuels (RSC Publishing). Sustainable Energy & Fuels. 2019.
  • 2‐Methyltetrahydrofuran (2‐MeTHF)
  • Reductive amination - Wikipedia. Available at: [Link]

  • One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst - Green Chemistry (RSC Publishing). Green Chemistry. 2018.
  • Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry. The Journal of Organic Chemistry. 2024.
  • Raney® Nickel: A Life-Changing Catalyst - American Chemical Society. Available at: [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. The Journal of Organic Chemistry. 2025.
  • One-Pot Synthesis of 2-Methylfurans from 3- (Trimethylsilyl)propargyl Acetates Promoted by Trimethylsilyl Trifluoromethanesulfonate - UR Scholarship Repository. Tetrahedron Letters. 2021.
  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC - NIH. Molecules. 2010.
  • Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Relationship - MDPI.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Current Organic Chemistry. 2008.
  • Raney Nickel Reduction Mechanism - YouTube. Available at: [Link]

  • (PDF)
  • One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - NIH. Green Chemistry. 2025.
  • US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google Patents.
  • One-Pot Synthesis: N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) l Protocol Preview - YouTube. Available at: [Link]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles - - Nottingham ePrints. 2020.
  • Application of Raney Ni catalyst to the catalytic hydrogenation of... | Download Scientific Diagram - ResearchGate.
  • A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES - ResearchGate.
  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in W
  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - CHIMIA.

Sources

Tetrahydro-N,2-dimethyl-2-furfurylamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Tetrahydro-N,2-dimethyl-2-furfurylamine

Introduction

Tetrahydro-N,2-dimethyl-2-furfurylamine, systematically named (2-methyl-tetrahydrofuran-2-yl)-N-methylmethanamine, is a substituted heterocyclic aliphatic amine. Its structure is characterized by a saturated tetrahydrofuran (THF) ring, which is a prevalent scaffold in numerous natural products and pharmacologically active molecules. The molecule features a quaternary carbon at the 2-position, substituted with both a methyl group and an N-methylaminomethyl side chain. This unique substitution pattern imparts specific steric and electronic properties, including chirality, which are of significant interest in medicinal chemistry and materials science.

While its direct precursor, furfurylamine, is a versatile intermediate derived from biomass for producing agrochemicals, fibers, and pharmaceuticals, the properties of this more complex derivative are less documented.[1] This guide aims to provide a comprehensive technical overview of the chemical properties, plausible synthetic routes, and potential applications of Tetrahydro-N,2-dimethyl-2-furfurylamine, drawing upon established principles of organic chemistry and data from structurally related analogs. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical behavior.

Molecular Structure and Physicochemical Properties

The core of the molecule is a five-membered tetrahydrofuran ring. The C2 position is a stereocenter, meaning the compound is chiral and exists as a racemic mixture unless synthesized via an asymmetric route. The secondary amine group confers basicity and serves as a key site for chemical modification.

Chemical Identity
PropertyValue
IUPAC Name (2-methyl-tetrahydrofuran-2-yl)-N-methylmethanamine
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Canonical SMILES CNCC1(CCC O1)C
PubChem CID 111270[2]
Predicted Physicochemical Data

Quantitative experimental data for Tetrahydro-N,2-dimethyl-2-furfurylamine is not widely available. The following properties are estimated based on its structure and data from analogous compounds, such as N,N-dimethyl-2-furfurylamine.[3]

PropertyPredicted Value / CharacteristicReference Analog
Appearance Colorless to light yellow liquidTetrahydrofurfurylamine[4]
Boiling Point ~150-160 °C at 760 mmHgHigher than N,N-dimethyl-2-furfurylamine (127.7 °C) due to increased molecular weight and potential for H-bonding.[3]
Density ~0.95 g/cm³Similar to N,N-dimethyl-2-furfurylamine (0.971 g/cm³).[3]
Solubility Soluble in water and common organic solvents.Furfurylamine is soluble in water.[5]
Basicity (pKa) ~9-10Typical for secondary aliphatic amines.

Synthesis and Manufacturing Pathways

There is no standard, commercially established synthesis for Tetrahydro-N,2-dimethyl-2-furfurylamine. However, a logical synthetic strategy can be devised based on well-documented reactions of furan derivatives. The construction of the quaternary carbon at the C2 position is the key chemical challenge. A plausible and efficient approach would involve the reductive amination of a ketone precursor followed by the hydrogenation of the furan ring.

Proposed Synthetic Workflow

A robust two-step synthesis can be proposed starting from the readily available chemical, 2-acetylfuran.

  • Step 1: Reductive Amination. 2-Acetylfuran is reacted with methylamine in the presence of a reducing agent to form the intermediate, N-methyl-1-(furan-2-yl)ethanamine.

  • Step 2: Heterogeneous Catalytic Hydrogenation. The furan ring of the intermediate is saturated via hydrogenation over a noble metal catalyst to yield the final product.

The causality behind this sequence is crucial: performing the furan ring hydrogenation last avoids the potential for ring-opening side reactions that can occur when subjecting a substituted tetrahydrofuran ring to the conditions required for reductive amination.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Ring Hydrogenation A 2-Acetylfuran D Intermediate: N-methyl-1-(furan-2-yl)ethanamine A->D Formation of Secondary Amine B Methylamine (CH3NH2) B->D Formation of Secondary Amine C Reducing Agent (e.g., NaBH3CN or H2/Catalyst) C->D Formation of Secondary Amine G Final Product: Tetrahydro-N,2-dimethyl-2-furfurylamine D->G Saturation of Furan Ring E Hydrogen (H2) F Catalyst (e.g., Rh/C, Ru/C)

Caption: Proposed two-step synthesis of Tetrahydro-N,2-dimethyl-2-furfurylamine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization of the intermediate in Step 1 confirms the viability of the subsequent hydrogenation.

Step 1: Synthesis of N-methyl-1-(furan-2-yl)ethanamine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 2-acetylfuran (1.0 eq) dissolved in methanol (MeOH).

  • Amine Addition: Add a solution of methylamine (1.5-2.0 eq, typically as a solution in THF or MeOH) to the flask. Stir the mixture for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality: The pre-formation of the imine before adding the reducing agent is critical for maximizing the yield of the desired secondary amine over the corresponding alcohol.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Tetrahydro-N,2-dimethyl-2-furfurylamine

  • Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the purified intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 5% Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) (typically 1-5 mol%). Expertise: Rhodium and Ruthenium are preferred over Palladium (Pd) for furan ring saturation as Pd catalysts can sometimes promote hydrogenolysis (C-O bond cleavage).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi H₂. Heat the reaction to 50-80 °C and agitate vigorously. The reaction progress is monitored by the cessation of hydrogen uptake.

  • Workup: After cooling and venting the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting product is often of high purity, but can be further purified by distillation if necessary.

Spectroscopic and Analytical Profile

The structural features of Tetrahydro-N,2-dimethyl-2-furfurylamine give rise to a distinct spectroscopic signature.

TechniqueExpected Signature
¹H NMR - Two distinct singlets for the methyl groups (N-CH₃ and C2-CH₃).- A complex multiplet for the diastereotopic protons of the aminomethyl group (-CH₂-).- Multiple multiplets for the protons on the tetrahydrofuran ring backbone (-CH₂-CH₂-O-).- A broad singlet for the secondary amine proton (-NH-), which may exchange with D₂O.
¹³C NMR - Eight distinct signals corresponding to the eight carbon atoms.- A key signal for the quaternary carbon at the C2 position.- Signals for the two methyl carbons, the aminomethyl carbon, and the four carbons of the THF ring.
IR Spectroscopy - A moderate N-H stretch around 3300-3350 cm⁻¹.- Strong C-H stretches (aliphatic) around 2850-2960 cm⁻¹.- A prominent C-O-C (ether) stretch around 1050-1150 cm⁻¹.
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 143.- A base peak resulting from alpha-cleavage, likely at m/z = 58, corresponding to the [CH₂=N⁺(H)CH₃] fragment.- A fragment at m/z = 128 corresponding to the loss of a methyl group ([M-15]⁺).

Reactivity and Potential Applications

The chemical behavior of the molecule is governed by the secondary amine and the stable tetrahydrofuran ether linkage.

Chemical Reactivity
  • Basicity: The lone pair on the nitrogen atom makes the molecule a Brønsted-Lowry base, readily forming ammonium salts with acids. This property is critical in drug development for enhancing the aqueous solubility and crystallinity of active pharmaceutical ingredients (APIs).

  • Nucleophilicity: The secondary amine is a potent nucleophile, capable of undergoing a variety of reactions such as acylation (to form amides), alkylation (to form tertiary amines), and condensation with aldehydes and ketones.

  • Ring Stability: The tetrahydrofuran ring is chemically robust under neutral and basic conditions. Strong acids at elevated temperatures can induce ring-opening, but this requires harsh conditions not typically employed in pharmaceutical applications.

Relevance in Drug Development and Materials Science

The structural motifs within Tetrahydro-N,2-dimethyl-2-furfurylamine suggest its potential as a valuable building block. Furfurylamine and its derivatives are known intermediates in the synthesis of pharmaceuticals such as diuretics, antiseptics, and antihypertensives.[1]

G cluster_0 Molecular Structure: Tetrahydro-N,2-dimethyl-2-furfurylamine cluster_1 Potential Applications A Structural Features Tetrahydrofuran (THF) Ring Secondary Amine C2 Chiral Center B Derived Properties & Uses Rigid Scaffold for API design Site for Salt Formation (Solubility) Asymmetric Synthesis / Chiral Ligands A:f1->B:f1 Provides 3D structure A:f2->B:f2 Enables formulation A:f3->B:f3 Allows stereoselective design

Caption: Relationship between structural features and potential applications.

Safety and Handling

No specific toxicology data for Tetrahydro-N,2-dimethyl-2-furfurylamine is publicly available. However, based on structurally similar aliphatic amines like furfurylamine, it should be handled as a hazardous substance.[6]

  • Hazards: Assumed to be corrosive and capable of causing severe skin burns and eye damage.[6] It may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Handling: Use in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

Conclusion

Tetrahydro-N,2-dimethyl-2-furfurylamine is a chiral, substituted heterocyclic amine with significant potential as a scaffold and intermediate in organic synthesis, particularly within the pharmaceutical industry. While detailed experimental data on the compound is sparse, its chemical properties can be reliably inferred from its structure and the well-understood chemistry of its constituent functional groups. Its synthesis, though requiring a multi-step approach, is achievable through established methodologies such as reductive amination and catalytic hydrogenation. The combination of a rigid THF backbone, a modifiable secondary amine, and a chiral center makes it a compelling target for further investigation by researchers and drug development professionals.

References

  • Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - ResearchGate. Available at: [Link]

  • Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst - Sanderman publishing House. Available at: [Link]

  • CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine - Google Patents.
  • Synthesis of 5-Hydroxymethyl-2-furfurylamine via Reductive Amination of 5-Hydroxymethyl-2-furaldehyde with Supported Ni-Co Bimetallic Catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - Frontiers. Available at: [Link]

  • Furfurylamine - Wikipedia. Available at: [Link]

  • Cas 14496-34-5,N,N-dimethyl-2-furfurylamine | lookchem. Available at: [Link]

  • Furfurylamine | C5H7NO | CID 3438 - PubChem - NIH. Available at: [Link]

  • Tetrahydro-N,2-dimethyl-2-furfurylamine | C7H15NO | CID 111270 - PubChem. Available at: [Link]

  • Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem - NIH. Available at: [Link]

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An In-depth Technical Guide to the Physical Properties of Tetrahydro-N,2-dimethyl-2-furfurylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tetrahydro-N,2-dimethyl-2-furfurylamine (CAS 7179-95-5) is a saturated heterocyclic amine with potential applications in organic synthesis and as a building block in medicinal chemistry. Its structure, featuring a tetrahydrofuran ring with a methyl group at the 2-position and an N-methylaminomethyl substituent also at the 2-position, imparts specific stereochemical and solubility characteristics that are of interest in drug design and development. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in research and manufacturing settings.

This guide provides a comprehensive overview of the known and predicted physical properties of Tetrahydro-N,2-dimethyl-2-furfurylamine. Due to a scarcity of experimentally determined data for this specific molecule in published literature, this document presents computed properties from validated chemical databases. To provide a robust scientific context and practical insights, we will also present a comparative analysis with structurally related compounds for which experimental data is available. Furthermore, this guide will detail the fundamental principles and methodologies behind the determination of these critical physical parameters.

Molecular Structure and Identifiers:

  • IUPAC Name: N-methyl-1-(2-methyloxolan-2-yl)methanamine[1]

  • CAS Number: 7179-95-5[1]

  • Molecular Formula: C₇H₁₅NO[1]

  • Molecular Weight: 129.20 g/mol [1]

  • SMILES: CC1(CCCO1)CNC[1]

  • InChIKey: CWQAYJVEMMQWGM-UHFFFAOYSA-N[1]

Computed Physical Properties

The following table summarizes the computed physical properties for Tetrahydro-N,2-dimethyl-2-furfurylamine as available in the PubChem database. These values are derived from computational models and should be considered as estimates pending experimental verification.

PropertyValueSource
Molecular Weight 129.20 g/mol PubChem[1]
XLogP3 0.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 129.115364102 DaPubChem[1]
Topological Polar Surface Area 21.3 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]

Comparative Analysis with Structurally Related Compounds

To provide a more practical understanding of the likely physical properties of Tetrahydro-N,2-dimethyl-2-furfurylamine, the following table presents experimental data for structurally similar molecules. This comparative approach allows for informed estimations of properties such as boiling point and density.

CompoundStructureBoiling Point (°C)Density (g/mL)Key Structural Differences
N,N-dimethyl-2-furfurylamine Furan ring (unsaturated)127.7 @ 760 mmHg0.971Unsaturated furan ring, lacks 2-methyl group, has N,N-dimethyl
Tetrahydrofurfurylamine Tetrahydrofuran ring1550.98Lacks N-methyl and 2-methyl groups
(R)-(-)-Tetrahydrofurfurylamine Tetrahydrofuran ring55 @ 18 mmHg0.98 @ 25°CLacks N-methyl and 2-methyl groups
N-(tetrahydrofurfuryl)-N-methylamine Tetrahydrofuran ringNot specifiedNot specifiedLacks 2-methyl group
N,N-dimethyl tetrahydrofurfurylamine Tetrahydrofuran ring136-140 (fraction)Not specifiedLacks 2-methyl group, has N,N-dimethyl

The presence of the saturated tetrahydrofuran ring in the target molecule, compared to the aromatic furan ring in N,N-dimethyl-2-furfurylamine, would be expected to increase the boiling point due to a less rigid, more polarizable structure. The additional methyl group at the 2-position, when compared to N-(tetrahydrofurfuryl)-N-methylamine, will slightly increase the molecular weight and may influence the boiling point and density.

Detailed Analysis of Key Physical Properties and Their Determination

Boiling Point

The boiling point is a critical parameter for purification by distillation and for defining safe handling temperatures. While no experimental value is available for Tetrahydro-N,2-dimethyl-2-furfurylamine, based on the comparative data, a boiling point in the range of 140-160°C at atmospheric pressure could be reasonably expected.

The choice of method for determining a boiling point depends on the sample quantity and required accuracy. A common and reliable method is distillation under controlled pressure.

Step-by-Step Methodology:

  • Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For reduced pressure measurements, a vacuum pump and a manometer are connected.

  • Sample Preparation: The liquid sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Equilibrium Establishment: The temperature is monitored. The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.

  • Pressure Correction: If the boiling point is measured at a pressure other than atmospheric pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation is used to correct the value to the normal boiling point.

Causality Behind Experimental Choices: Distillation is chosen as it is both a purification and a characterization technique. The use of boiling chips prevents bumping and superheating, ensuring an accurate equilibrium temperature is measured. For high-boiling or thermally sensitive compounds, determination under reduced pressure is preferred to avoid decomposition.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis setup Assemble Distillation Apparatus Add Sample & Boiling Chips measurement Apply Gentle Heat Monitor Temperature Record Stable Condensation Temperature setup:f1->measurement:f0 Heating analysis Pressure Correction (if necessary) Report Boiling Point measurement:f2->analysis:f0 Data Collection

Caption: Workflow for Boiling Point Determination.

Density

Density is a fundamental physical property essential for mass-to-volume conversions and for assessing purity. The density of Tetrahydro-N,2-dimethyl-2-furfurylamine is expected to be slightly less than 1 g/mL, similar to its structural analogs.

A pycnometer or a digital density meter provides high-precision density measurements.

Step-by-Step Methodology (Pycnometer):

  • Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid at the same temperature.

  • Weighing: The pycnometer containing the sample is weighed.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample (weight of pycnometer with sample minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Causality Behind Experimental Choices: The pycnometer method is chosen for its high accuracy and the small sample volume required. Maintaining a constant temperature is critical as density is temperature-dependent. Digital density meters, based on the oscillating U-tube principle, offer faster measurements and are suitable for high-throughput screening.

Solubility

The solubility profile of a compound is crucial for its application in drug delivery, formulation, and reaction chemistry. As an amine, Tetrahydro-N,2-dimethyl-2-furfurylamine is expected to be a polar molecule with some solubility in water and good solubility in common organic solvents like alcohols, ethers, and chlorinated solvents.

A common method to determine solubility is the shake-flask method.

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of the solute (Tetrahydro-N,2-dimethyl-2-furfurylamine) is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or GC.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for solubility measurement due to its reliability in achieving thermodynamic equilibrium. The choice of the analytical quantification method depends on the chromophoric properties and volatility of the compound.

Solubility_Determination start Start prep Add Excess Solute to Solvent start->prep equilibrate Agitate at Constant Temperature (24-48h) prep->equilibrate separate Separate Undissolved Solute (Centrifuge/Filter) equilibrate->separate quantify Quantify Solute Concentration in Saturated Solution (HPLC/GC) separate->quantify end End quantify->end

Caption: Shake-Flask Method for Solubility.

Spectroscopic Properties

While specific spectra for Tetrahydro-N,2-dimethyl-2-furfurylamine are not available in the searched databases, a theoretical analysis of its structure allows for the prediction of key spectral features that would be essential for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl group on the nitrogen, the methyl group at the 2-position of the ring, the methylene protons of the aminomethyl group, and the methylene protons of the tetrahydrofuran ring. The chemical shifts and coupling patterns would be indicative of the specific stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would differentiate between the two methyl carbons, the four methylene carbons (three in the ring and one in the aminomethyl group), and the quaternary carbon at the 2-position.

  • IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region, a C-N stretching vibration, and a prominent C-O-C stretching band characteristic of the ether linkage in the tetrahydrofuran ring. The N-H stretch of the secondary amine would be observed in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-C bond between the ring and the aminomethyl group, and fragmentation of the tetrahydrofuran ring.

Conclusion

References

  • Google Patents. CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine.
  • LookChem. Cas 14496-34-5,N,N-dimethyl-2-furfurylamine. Retrieved from [Link]

  • PubChem. Tetrahydro-N,2-dimethyl-2-furfurylamine. Retrieved from [Link]

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Navigating the Molecular Landscape: A Technical Guide to the ¹H NMR Spectrum of Tetrahydro-N,2-dimethyl-2-furfurylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Tetrahydro-N,2-dimethyl-2-furfurylamine. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer an in-depth interpretation grounded in fundamental principles of NMR spectroscopy and extensive experience with heterocyclic and amine compounds. We will dissect the expected chemical shifts, coupling constants, and integration patterns, providing a robust framework for the structural elucidation and purity assessment of this compound. This guide is designed to empower researchers to confidently interpret their own experimental data, troubleshoot potential spectral artifacts, and leverage ¹H NMR as a critical tool in their research and development endeavors.

Introduction: The Structural Significance of Tetrahydro-N,2-dimethyl-2-furfurylamine

Tetrahydro-N,2-dimethyl-2-furfurylamine, with the Chemical Abstracts Service (CAS) number 7179-95-5, is a substituted tetrahydrofuran derivative.[1] Its molecular structure, comprised of a saturated five-membered oxygen-containing ring, a tertiary amine, and two methyl groups, presents a unique set of spectroscopic challenges and opportunities. The precise arrangement of these functional groups is critical to its chemical reactivity and potential applications in medicinal chemistry and materials science.

¹H NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of such molecules. By probing the magnetic environments of the individual protons, we can piece together the molecular puzzle, confirming connectivity and stereochemistry. This guide will provide a predicted ¹H NMR spectrum based on established chemical shift theory and empirical data from analogous structures, offering a reliable reference for researchers.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of Tetrahydro-N,2-dimethyl-2-furfurylamine is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The analysis below is based on a standard deuterated solvent such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Molecular Structure and Proton Labeling:

To facilitate our discussion, the protons in Tetrahydro-N,2-dimethyl-2-furfurylamine are labeled as follows:

Caption: Molecular structure of Tetrahydro-N,2-dimethyl-2-furfurylamine with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hg (C2-CH ₃)~1.2 - 1.4Singlet (s)3HMethyl group on a quaternary carbon adjacent to an oxygen atom. The absence of adjacent protons results in a singlet.
Ha,b,c,d (C3-H ₂ & C4-H ₂)~1.6 - 2.0Multiplet (m)4HProtons on the tetrahydrofuran ring. Complex overlapping signals due to diastereotopicity and coupling to each other and to the C5 protons.
Hj (N-CH ₃)~2.2 - 2.4Singlet (s)3HN-methyl protons typically appear in this region. The signal is a singlet due to rapid nitrogen inversion and the absence of coupling to the methylene protons across the nitrogen.[2]
Hh,i (CH ₂-N)~2.4 - 2.6AB quartet (d)2HMethylene protons adjacent to the nitrogen and a chiral center (C2). These protons are diastereotopic and will appear as two distinct signals, each split by the other into a doublet (an AB quartet).
He,f (C5-H ₂)~3.6 - 3.8Multiplet (m)2HMethylene protons adjacent to the ring oxygen. They are deshielded by the electronegative oxygen and will show complex coupling with the C4 protons.

Expert Insights on Spectral Interpretation:

  • Solvent Effects: The choice of NMR solvent can influence the chemical shifts, particularly for protons near the amine nitrogen due to hydrogen bonding capabilities. For instance, using a more polar solvent like methanol-d₄ may cause a slight downfield shift of the N-methyl and adjacent methylene protons.

  • Diastereotopicity: The chiral center at C2 renders the two protons on the adjacent C5 and the two protons on the exocyclic methylene group (CH ₂-N) diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and couple with each other, leading to more complex splitting patterns (e.g., an AB quartet for the CH ₂-N protons).

  • N-H Proton Exchange: In secondary amines, the N-H proton signal can be broad and its coupling to adjacent C-H protons is often not observed due to rapid chemical exchange.[2] However, in this tertiary amine, this is not a factor.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Achieving a clean and interpretable ¹H NMR spectrum requires careful sample preparation and instrument setup. The following protocol provides a standardized workflow.

Materials:

  • Tetrahydro-N,2-dimethyl-2-furfurylamine sample

  • Deuterated solvent (e.g., CDCl₃, 99.8% D)

  • Tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Tetrahydro-N,2-dimethyl-2-furfurylamine sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

    • If TMS is not already present in the solvent, add a very small drop.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup (Example for a 400 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a standard 90° pulse sequence.

    • Set the number of scans to a minimum of 8, and increase if the sample is dilute to improve the signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to ensure full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock and Shim insert->lock setup Set Acquisition Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration (TMS = 0 ppm) phase->calibrate integrate Integration calibrate->integrate analyze Spectral Analysis integrate->analyze

Caption: Standard workflow for ¹H NMR analysis.

Trustworthiness and Self-Validation

The predicted spectrum and the provided protocol form a self-validating system. By following the experimental procedure, a researcher should obtain a spectrum that closely matches the predictions in Table 1. Any significant deviations would warrant further investigation, such as:

  • Presence of Impurities: Unaccounted peaks may indicate the presence of residual solvents, starting materials, or byproducts.

  • Structural Isomers: A different substitution pattern on the tetrahydrofuran ring would lead to a completely different spectrum.

  • Sample Degradation: The compound may be unstable under certain conditions, leading to the appearance of new signals over time.

By comparing the experimental data with the authoritative predictions in this guide, scientists can have a high degree of confidence in their structural assignments.

Conclusion

This technical guide has provided a detailed, experience-driven analysis of the ¹H NMR spectrum of Tetrahydro-N,2-dimethyl-2-furfurylamine. By understanding the predicted chemical shifts, multiplicities, and integration patterns, researchers are well-equipped to interpret their own experimental data with confidence. The provided experimental protocol offers a robust starting point for acquiring high-quality spectra. Ultimately, a thorough understanding of the principles outlined herein will empower scientists to fully leverage the power of ¹H NMR for the structural characterization and purity assessment of this and related molecules, accelerating the pace of discovery and development.

References

  • PubChem. Tetrahydro-N,2-dimethyl-2-furfurylamine. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

  • Spectral Database for Organic Compounds (SDBS). No. 111270. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2. [Link]

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An In-depth Technical Guide to the ¹³C NMR Analysis of Tetrahydro-N,2-dimethyl-2-furfurylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the structural elucidation of Tetrahydro-N,2-dimethyl-2-furfurylamine using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal links behind experimental design and spectral interpretation, ensuring a robust and validated analytical workflow.

Introduction: The Imperative for Structural Verification

Tetrahydro-N,2-dimethyl-2-furfurylamine, with the molecular formula C₇H₁₅NO, is a substituted heterocyclic amine.[1] Its structure, featuring a saturated furan ring and a dimethylamine moiety, presents a unique spectroscopic challenge. For applications in synthesis, catalysis, or pharmaceutical development, unambiguous confirmation of its covalent structure is paramount. ¹³C NMR spectroscopy, a powerful non-destructive technique, provides direct insight into the carbon skeleton of a molecule. By analyzing the chemical environment of each carbon atom, we can piece together the molecular puzzle with high fidelity. This guide details a multi-stage analytical approach, from fundamental 1D NMR to advanced 2D correlation spectroscopy, to achieve complete and confident structural assignment.

Molecular Structure and Predicted Carbon Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique carbon atoms. Symmetrical elements can render carbons chemically equivalent, resulting in a single shared NMR signal.

The IUPAC name for the target molecule is N-methyl-1-(2-methyloxolan-2-yl)methanamine.[1] Analysis of its structure reveals seven distinct carbon environments, meaning we expect to observe seven unique signals in the broadband ¹³C NMR spectrum.

Caption: A validated workflow for complete NMR-based structural elucidation.

Spectral Interpretation: From Data to Structure

1D ¹³C and DEPT Analysis

A standard broadband spectrum would show seven distinct signals. The subsequent DEPT-135 experiment is the first layer of validation.

  • Positive Peaks (CH₃ or CH): We expect three positive signals in the DEPT-135 spectrum, corresponding to C7, C8, and any potential CH groups.

  • Negative Peaks (CH₂): We expect three negative signals, corresponding to C3, C4, and C6.

  • Absent in DEPT-135: The signal for the quaternary carbon, C2, will be present in the broadband spectrum but absent here.

  • Absent in DEPT-90: Since the molecule contains no CH (methine) groups, the DEPT-90 spectrum should be blank. This is a critical check; the appearance of any signal would indicate an incorrect structural hypothesis or the presence of an impurity.

This combination of 1D experiments allows for the confident assignment of each carbon's type (C, CH₂, or CH₃).

2D NMR Analysis for Unambiguous Connectivity

The HMBC spectrum provides the final, definitive proof of the structure by revealing through-bond correlations over two and three bonds. [2]This allows us to connect the molecular fragments identified in the 1D spectra.

Key Expected HMBC Correlations:

  • Protons on C8 (N-CH₃) should show a correlation to C6 . This ³JCH coupling links the N-methyl group to the side-chain methylene.

  • Protons on C6 should show correlations to C2 , C8 , and C7 . These correlations firmly place the side-chain on the quaternary C2.

  • Protons on C7 (C-CH₃) should show correlations to C2 , C6 , and C3 . This confirms the methyl group's position at C2.

  • Protons on C5 should show correlations to C3 and C4 , confirming the ring structure.

Caption: Key expected HMBC correlations for structural confirmation.

Data Summary and Final Assignment

The culmination of this workflow is a complete and validated assignment of all carbon signals. The data should be presented clearly for reporting and review.

Carbon No.Predicted δ (ppm)Carbon Type (from DEPT)Key HMBC Correlations (from H on...)
C2 75 - 90C (Quaternary)C6, C7, C3, C5
C3 20 - 40CH₂C7, C5
C4 20 - 40CH₂C3, C5
C5 65 - 75CH₂C3, C4
C6 55 - 65CH₂C8, C7
C7 20 - 30CH₃C6, C3
C8 35 - 45CH₃C6

Conclusion

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111270, Tetrahydro-N,2-dimethyl-2-furfurylamine. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 611-619. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2013, December 12). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

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Chiral Properties of Substituted Tetrahydrofurfurylamines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the three-dimensional architecture of a molecule is not merely a structural curiosity but a critical determinant of its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that profoundly influences a drug's efficacy, safety, and overall therapeutic profile.[1][2] The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different pharmacological and toxicological properties due to their differential interactions with the inherently chiral environment of biological systems, such as enzymes and receptors.[3]

This guide focuses on the chiral properties of a particularly significant class of molecules: substituted tetrahydrofurfurylamines. This scaffold, comprising a central tetrahydrofuran ring with a side-chain amine, is a key pharmacophore in a range of neurologically active agents. Their structural complexity, often involving multiple stereocenters, presents both a challenge and an opportunity in drug design. Understanding and controlling the stereochemistry of these compounds is paramount for developing safer, more effective therapeutics.

This document will provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis of these chiral molecules, the analytical techniques required for their separation and characterization, and the critical structure-activity relationships (SAR) that govern their biological effects.

Stereoselective Synthesis of Substituted Tetrahydrofurfurylamines: Building the Chiral Scaffold

The synthesis of enantiomerically pure substituted tetrahydrofurfurylamines is a cornerstone of their development as therapeutic agents. The goal is to produce a single desired stereoisomer, thereby avoiding the potential complications of racemic mixtures where one enantiomer might be inactive or even harmful.[3] Several strategic approaches can be employed, ranging from the use of naturally occurring chiral starting materials to sophisticated asymmetric catalytic methods.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

One of the most direct routes to chiral molecules is to begin with a readily available, enantiomerically pure starting material from nature's "chiral pool".[4][5] For the synthesis of substituted tetrahydrofurfurylamines, chiral lactones or their derivatives serve as excellent starting points.

A plausible synthetic pathway could commence with an enantiomerically pure lactone acid.[6] The carboxylic acid moiety can be reduced to a primary alcohol, which is then protected. Subsequent reduction of the lactone to a lactol, followed by a Lewis acid-promoted reaction with a suitable nucleophile (e.g., an organosilane), can install a substituent at the 2-position of the tetrahydrofuran ring.[6] The aminomethyl side chain can then be introduced by converting the protected primary alcohol into a leaving group, followed by nucleophilic substitution with an amine or an amine equivalent.

Experimental Protocol: Proposed Synthesis from a Chiral Lactone

  • Reduction of Carboxylic Acid: To a solution of the enantiopure lactone carboxylic acid in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (BH3·THF) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction carefully with methanol and concentrate under reduced pressure.

  • Protection of Primary Alcohol: Dissolve the resulting diol in dichloromethane (DCM) and add triethylamine, followed by a suitable protecting group precursor (e.g., tert-butyldimethylsilyl chloride). Stir at room temperature until the reaction is complete as monitored by TLC.

  • Lactone Reduction and Alkylation: Cool the protected lactone to -78 °C in anhydrous DCM and add diisobutylaluminium hydride (DIBAL-H) dropwise to form the lactol. In a separate flask, prepare the desired Grignard reagent or organolithium species. Add the organometallic reagent to the lactol solution and allow the reaction to proceed.

  • Introduction of the Amine Moiety: Deprotect the primary alcohol. Convert the alcohol to a good leaving group (e.g., a tosylate or mesylate) by reacting with the corresponding sulfonyl chloride in the presence of a base. Displace the leaving group with the desired amine in a suitable solvent.

Asymmetric Catalysis: Precision in Stereocenter Formation

Asymmetric catalysis offers a powerful and elegant approach to constructing chiral molecules with high enantiomeric excess.[7] While direct asymmetric synthesis of the complete substituted tetrahydrofurfurylamine scaffold is not yet widely reported, analogous transformations on related systems provide a strong foundation for future development.

Organocatalytic methods, for instance, have been successfully employed for the asymmetric synthesis of highly substituted tetrahydrofurans.[8] A double Michael addition strategy, catalyzed by a chiral amine, can be envisioned to construct the tetrahydrofuran core with multiple stereocenters controlled with high fidelity.[8] Subsequent functional group manipulations would then be required to install the aminomethyl side chain.

Below is a conceptual workflow for an organocatalytic approach to a substituted tetrahydrofuran core.

G cluster_synthesis Organocatalytic Asymmetric Synthesis start γ-Hydroxy-α,β-unsaturated carbonyl + Enal reaction Tandem Iminium-Enamine Catalysis (Double Michael Addition) start->reaction catalyst Chiral Amine Catalyst (e.g., prolinol derivative) catalyst->reaction intermediate Iminium/Enamine Intermediates product Enantioenriched Substituted Tetrahydrofuran intermediate->product reaction->intermediate functionalization Functional Group Interconversion (e.g., reduction, amination) product->functionalization final_product Chiral Substituted Tetrahydrofurfurylamine functionalization->final_product

Caption: Organocatalytic route to chiral tetrahydrofurans.

Chiral Separation and Analysis: Isolating and Quantifying Enantiomers

Even with the most sophisticated asymmetric syntheses, the final product may not be enantiomerically pure. Therefore, robust methods for the separation and analysis of stereoisomers are essential for both process development and quality control.

Preparative Separation: Fractional Crystallization

For obtaining larger quantities of pure enantiomers, classical resolution techniques such as fractional crystallization of diastereomeric salts remain highly valuable. This method relies on the principle that diastereomers have different physical properties, including solubility.

A published procedure for the preparative separation of tetrahydrofurfurylamine enantiomers utilizes L-tartaric acid as a chiral resolving agent. The racemic amine is reacted with L-tartaric acid to form diastereomeric salts. Due to their different solubilities, one diastereomer preferentially crystallizes from the solution, allowing for its isolation. The pure enantiomer can then be liberated from the salt by treatment with a base.

Experimental Protocol: Fractional Crystallization of Tetrahydrofurfurylamine Enantiomers

  • Salt Formation: Dissolve racemic tetrahydrofurfurylamine in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of L-tartaric acid in the same solvent, heating gently if necessary.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, then further cool in an ice bath. The diastereomeric salt of one enantiomer will precipitate.

  • Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The optical purity of the crystallized salt can be enhanced by recrystallization.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., NaOH) to deprotonate the amine. Extract the free amine into an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.

Analytical Separation: Chiral High-Performance Liquid Chromatography (HPLC)

For the analytical determination of enantiomeric purity (e.g., enantiomeric excess, ee), chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[9] This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[10]

The choice of CSP is critical and depends on the specific structure of the analyte. For substituted tetrahydrofurfurylamines, which are basic compounds, several types of CSPs could be effective, including:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely used and offer broad applicability.

  • Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and steric hindrance for chiral recognition.

  • Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC V): These are particularly effective for the separation of polar and ionizable molecules.[11]

Method development typically involves screening different CSPs and mobile phase compositions (both normal-phase and reversed-phase) to achieve optimal resolution.

General Protocol for Chiral HPLC Method Development

  • Column Screening: Screen a variety of chiral stationary phases (e.g., cellulose-based, amylose-based, Pirkle-type) with a standard mobile phase (e.g., hexane/isopropanol for normal phase; acetonitrile/water with additives for reversed phase).

  • Mobile Phase Optimization: Once a promising CSP is identified, optimize the mobile phase composition. For normal phase, vary the ratio of the alcoholic modifier. For reversed phase, adjust the organic modifier content and the pH.

  • Additive Effects: For basic amines, the addition of small amounts of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

  • Temperature and Flow Rate: Evaluate the effect of column temperature and flow rate on the separation to fine-tune the method.

The following diagram illustrates the workflow for chiral HPLC method development.

G cluster_hplc Chiral HPLC Method Development Workflow start Racemic Analyte (Substituted Tetrahydrofurfurylamine) screen_csp Screen Chiral Stationary Phases (e.g., Polysaccharide, Pirkle-type) start->screen_csp optimize_mp Optimize Mobile Phase (Solvent ratio, additives, pH) screen_csp->optimize_mp optimize_conditions Optimize Temperature & Flow Rate optimize_mp->optimize_conditions validation Method Validation (Resolution, Linearity, LOD/LOQ) optimize_conditions->validation result Separated Enantiomers validation->result

Caption: Workflow for chiral HPLC method development.

Structure-Activity Relationships (SAR): The Impact of Stereochemistry on Biological Function

The ultimate goal of synthesizing and separating enantiomers of substituted tetrahydrofurfurylamines is to understand how their stereochemistry influences their interaction with biological targets. SAR studies are crucial for identifying the optimal stereoisomer for therapeutic development.

A key area of interest for this class of compounds is their activity as modulators of serotonin receptors and transporters, which are implicated in a variety of central nervous system disorders.[12]

Case Study: 2,5-Disubstituted Tetrahydrofurans as Selective Serotonin Reuptake Inhibitors (SSRIs)

A study on 2,5-disubstituted tetrahydrofurans, which are structurally analogous to substituted tetrahydrofurfurylamines, provides significant insights into the stereochemical requirements for potent and selective inhibition of the serotonin transporter (SERT).[12]

Key Findings:

  • Relative Stereochemistry: The study revealed that the trans relative stereochemistry between the substituents at the 2- and 5-positions of the tetrahydrofuran ring is crucial for high binding affinity and potent reuptake inhibition.[12] The cis isomers were found to be significantly less active.

  • Absolute Stereochemistry: While the study did not explicitly determine the absolute configuration of the most active enantiomers, the consistent preference for the trans diastereomer strongly suggests that a specific three-dimensional arrangement of the substituents is required for optimal interaction with the binding site on the serotonin transporter.

The table below summarizes the binding affinities (Ki) and reuptake inhibition potencies (IC50) for representative cis and trans isomers from the study.

CompoundStereochemistrySERT Ki (nM)SERT IC50 (nM)
Analog 1 trans0.81.5
Analog 2 cis150250
Analog 3 trans1.22.1
Analog 4 cis>1000>1000

Data adapted from reference[12].

These findings underscore the importance of controlling the stereochemistry of the tetrahydrofuran core. The preference for the trans isomer likely arises from its ability to present the aryl and amino substituents in a spatial orientation that complements the binding pocket of the serotonin transporter. This knowledge is invaluable for the rational design of new, more potent, and selective tetrahydrofurfurylamine-based drug candidates.

Conclusion

The chiral properties of substituted tetrahydrofurfurylamines are a critical consideration in their development as therapeutic agents. This guide has provided an in-depth technical overview of the key aspects of their stereochemistry, from stereoselective synthesis and chiral separation to the profound impact of stereoisomerism on biological activity. As the demand for safer and more effective drugs continues to grow, a thorough understanding and application of the principles of chirality will be indispensable for unlocking the full therapeutic potential of this important class of molecules.

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The Advent of Chiral Furan-Based Amines: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Furan Moiety in Chiral Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological profiles is a perpetual endeavor. Among these, the furan ring, a five-membered aromatic heterocycle, has garnered significant attention as a privileged structural motif.[1] Its utility extends beyond its presence in numerous natural products and approved drugs; the furan nucleus is increasingly recognized as a versatile bioisostere for phenyl rings. This substitution can modulate steric and electronic properties, potentially improving metabolic stability, bioavailability, and drug-receptor interactions.[1] When chirality is introduced to a furan-based molecule, particularly through the incorporation of an amine functional group, a new dimension of structural and biological complexity is unlocked, offering the potential for highly specific and potent therapeutic agents.[2][3]

This in-depth technical guide provides a comprehensive overview of the discovery and properties of novel chiral furan-based amines. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into their synthesis, characterization, and potential applications. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity.

Asymmetric Synthesis of Chiral Furan-Based Amines: Strategies and Protocols

The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical development. The precise spatial arrangement of the amine group is often critical for target engagement and pharmacological activity. This section details robust methodologies for the asymmetric synthesis of chiral furan-based amines, focusing on organocatalytic and chemoenzymatic approaches that offer high stereocontrol and operational simplicity.

Organocatalytic Asymmetric Michael Addition: A Gateway to Chiral Furanones

A powerful strategy for the synthesis of chiral furan-based amines begins with the asymmetric construction of a chiral furanone scaffold. Organocatalysis has emerged as a powerful tool for this transformation, avoiding the use of metal catalysts and often proceeding with high efficiency and stereoselectivity.[4] The asymmetric Michael addition of aldehydes to 2-furanones, catalyzed by a chiral secondary amine, provides access to highly functionalized chiral γ-lactones which can be further elaborated into the desired amines.[4][5]

This protocol describes the synthesis of a chiral γ-lactone, a key intermediate for furan-based amines, using a diarylprolinol silyl ether catalyst.

Step 1: Catalyst and Reagent Preparation

  • Dissolve the diarylprolinol silyl ether catalyst (10 mol%) in an appropriate solvent such as chloroform or toluene.

  • Add the desired aldehyde (1.2 equivalents) to the catalyst solution and stir for 5-10 minutes to allow for the formation of the enamine intermediate.

  • In a separate flask, dissolve the 2-furanone (1.0 equivalent) in the same solvent.

Causality: The choice of a bulky diarylprolinol silyl ether catalyst is crucial for achieving high enantioselectivity. The steric hindrance around the catalytic site directs the approach of the electrophile (2-furanone) to one face of the enamine, thereby controlling the stereochemistry of the newly formed C-C bond. The pre-formation of the enamine is essential for activating the aldehyde as a nucleophile.

Step 2: Michael Addition Reaction

  • Slowly add the 2-furanone solution to the enamine solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

Step 3: Work-up and Purification

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6] The desired chiral γ-lactone is typically isolated as a white solid or a viscous oil.

Self-Validation: The success of the reaction is confirmed by obtaining the product with the expected molecular weight (verified by mass spectrometry) and spectroscopic data (¹H and ¹³C NMR). The high diastereoselectivity and enantioselectivity are validated through chiral HPLC analysis.

From Chiral Furanones to Chiral Furan-Based Amines: Reductive Amination

With the chiral furanone scaffold in hand, the next critical step is the introduction of the amine functionality. Reductive amination of the corresponding aldehyde, derived from the furanone, is a widely employed and effective method. This can be achieved through both chemical and enzymatic approaches.

This protocol outlines a two-step process involving the reduction of the lactone to a lactol, followed by enzymatic reductive amination.

Step 1: Reduction of the Chiral Lactone to the Lactol

  • Dissolve the purified chiral γ-lactone in a suitable solvent like dichloromethane or toluene.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) dropwise.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactol, which is often used in the next step without further purification.

Causality: The use of DIBAL-H at low temperatures allows for the selective partial reduction of the lactone to the corresponding lactol without over-reduction to the diol. The Rochelle's salt workup is effective in breaking up the aluminum alkoxide emulsion, facilitating product isolation.

Step 2: Enzymatic Asymmetric Reductive Amination

  • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

  • To the buffer, add the crude lactol, an amine donor (e.g., isopropylamine), a transaminase enzyme, and a cofactor (e.g., pyridoxal 5'-phosphate).

  • If necessary for cofactor recycling, a glucose dehydrogenase and glucose can be added.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC.

  • Upon completion, extract the product with an organic solvent like ethyl acetate.

  • Purify the chiral furan-based amine by column chromatography or crystallization.[7]

Self-Validation: The enzymatic reaction's success is determined by the high conversion of the substrate and the high enantiomeric excess of the product, confirmed by chiral HPLC. The structure of the final amine is verified by NMR and mass spectrometry.

Properties of Novel Chiral Furan-Based Amines

The unique combination of the furan ring and a chiral amine center imparts these molecules with distinct chemical and physical properties that are of great interest in drug discovery.

Stereochemical and Conformational Properties

The stereochemistry of the amine group is a critical determinant of biological activity. The rigid nature of the furan ring can influence the conformational preferences of the amine side chain, which in turn affects how the molecule interacts with its biological target. The absolute configuration of the chiral center is determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison of chiral HPLC retention times with authentic standards.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of novel chiral furan-based amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.[8][9][10] The chemical shifts and coupling constants of the furan ring protons and carbons are characteristic. Chiral shift reagents or derivatization with a chiral agent can be used to determine the enantiomeric excess by NMR.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the synthesized amines.[11][12][13] Method development involves screening various chiral stationary phases and mobile phase compositions to achieve baseline separation of the enantiomers.[11][12][13]

PropertyMethodTypical Data/Observation
Identity & Structure ¹H NMR, ¹³C NMRCharacteristic shifts for furan protons (δ 6.0-7.5 ppm) and carbons.
Molecular Weight High-Resolution Mass SpectrometryAccurate mass measurement confirming the elemental composition.
Enantiomeric Purity Chiral HPLCBaseline separation of enantiomers, allowing for quantification of ee%.
Absolute Configuration X-ray Crystallography (of a derivative)Unambiguous determination of the R/S configuration.
Purity HPLC, NMR>95% purity is typically required for biological evaluation.

Applications in Drug Discovery and Development

Chiral furan-based amines are emerging as valuable building blocks and pharmacophores in the design of novel therapeutic agents across various disease areas.[1][14] Their structural features can lead to improved potency, selectivity, and pharmacokinetic properties.

Case Study: Furan-Based Amines as Serotonin Reuptake Inhibitors

A series of 2,5-disubstituted tetrahydrofurans bearing an aminoalkyl group have been identified as highly potent and selective serotonin re-uptake inhibitors (SSRIs).[15] The trans-stereochemistry of the substituents on the tetrahydrofuran ring was found to be optimal for binding affinity and re-uptake inhibition. This highlights the critical role of stereochemistry in the pharmacological activity of this class of compounds.

Antimicrobial and Anticancer Potential

Furan derivatives have a well-documented history of antimicrobial and anticancer activities.[1][14][16][17][18] The introduction of a chiral amine moiety can enhance these properties by providing additional points of interaction with biological targets, such as enzymes or DNA. For example, novel chiral 2(5H)-furanone sulfones have demonstrated significant activity against pathogenic bacteria.[16]

Logical and Experimental Workflows

To ensure the successful synthesis and validation of novel chiral furan-based amines, a systematic and logical workflow is essential. The following diagrams, rendered in DOT language, illustrate the key stages of this process.

Synthesis_Workflow cluster_synthesis Asymmetric Synthesis cluster_purification Purification cluster_characterization Characterization & Analysis Start Furan-based Starting Material Reaction Organocatalytic or Enzymatic Reaction Start->Reaction Chiral Catalyst/ Enzyme Intermediate Chiral Intermediate Reaction->Intermediate Modification Functional Group Interconversion Intermediate->Modification e.g., Reduction Product Crude Chiral Furan-Based Amine Modification->Product Chromatography Column Chromatography Product->Chromatography Crystallization Recrystallization Chromatography->Crystallization Optional PureProduct Purified Chiral Amine Chromatography->PureProduct Directly if pure Crystallization->PureProduct NMR NMR (1H, 13C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS ChiralHPLC Chiral HPLC PureProduct->ChiralHPLC FinalData Structure, Purity, ee% NMR->FinalData MS->FinalData ChiralHPLC->FinalData

Caption: Workflow for the synthesis, purification, and characterization of chiral furan-based amines.

Self_Validation_System Protocol Experimental Protocol TLC In-Process Control: TLC Monitoring Protocol->TLC Reaction Progress Crude_Analysis Crude Product Analysis: NMR & MS TLC->Crude_Analysis Reaction Completion Purification Purification Crude_Analysis->Purification Proceed if target is present Pure_Analysis Purified Product Analysis: NMR, MS, HPLC Purification->Pure_Analysis Validation Validation of Structure, Purity, and Stereochemistry Pure_Analysis->Validation Compare with expected data

Caption: A self-validating system for ensuring the integrity of the synthetic protocol.

Conclusion and Future Outlook

The exploration of novel chiral furan-based amines represents a promising frontier in drug discovery. Their unique structural and electronic properties, coupled with the critical role of chirality in biological recognition, make them attractive candidates for the development of new therapeutics with improved efficacy and safety profiles. The synthetic strategies outlined in this guide, particularly those leveraging the power of asymmetric organocatalysis and biocatalysis, provide efficient and reliable pathways to access these valuable compounds. As our understanding of the biological significance of the furan moiety continues to grow, so too will the importance of chiral furan-based amines in the design of the next generation of medicines.

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  • Agbosten, A. A., et al. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 6(6), 913-916.
  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. (2022). International Journal of Innovative Research in Science, Engineering and Technology, 11(4), 4161-4166.
  • Zhou, M., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemical Technology and Metallurgy, 57(5), 989-995.
  • Sharma, P., & Kumar, A. (2025). Synthesis and biological activities of furan derivatives. Journal of Heterocyclic Chemistry.
  • Rothman, R. B., et al. (2009). 2,5-Disubstituted tetrahydrofurans as selective serotonin re-uptake inhibitors. Bioorganic & Medicinal Chemistry, 17(5), 2045-2055.
  • Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing Both Axial and Central Chirality. (2025).
  • Chen, J., et al. (2025). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Organic Letters.

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Methodological & Application

Application Notes: The Potential of Tetrahydro-N,2-dimethyl-2-furfurylamine and its Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Scope

Extensive literature review indicates that while Tetrahydro-N,2-dimethyl-2-furfurylamine is utilized as an asymmetric structure regulator in polymer chemistry, its application as a chiral auxiliary or ligand in the asymmetric synthesis of small molecules is not well-documented in peer-reviewed scientific literature. This guide, therefore, expands its scope to explore the established and potential applications of structurally related chiral tetrahydrofuran-containing molecules, particularly chiral amino alcohols and their derivatives, in asymmetric synthesis. The principles, mechanisms, and protocols detailed herein for these analogs serve as a foundational guide to the potential utility of the broader class of chiral tetrahydrofurfurylamine derivatives.

Introduction: The Chiral Tetrahydrofuran Motif in Asymmetric Catalysis

The tetrahydrofuran (THF) ring is a privileged scaffold in a multitude of natural products and pharmaceuticals. When endowed with stereogenic centers, this motif becomes a powerful tool for inducing asymmetry in chemical transformations. Chiral THF-containing molecules, particularly those incorporating amino or hydroxyl functionalities, can serve as effective chiral ligands for metal-catalyzed reactions or as covalently-bound chiral auxiliaries. Their efficacy stems from a combination of steric hindrance and the coordinating ability of the furan oxygen, which can pre-organize the transition state of a reaction to favor the formation of one enantiomer over the other.

Molecules like Tetrahydro-N,2-dimethyl-2-furfurylamine possess two key features for potential application in asymmetric synthesis:

  • A stereogenic center: The C2 position of the tetrahydrofuran ring is a chiral center.

  • A coordinating group: The tertiary amine can coordinate to metal centers or reagents.

These features are hallmarks of many successful chiral ligands and auxiliaries used in asymmetric synthesis.

Mechanism of Stereocontrol: A Generalized Model

The stereochemical outcome of a reaction catalyzed by a chiral ligand is determined by the energetic difference between the diastereomeric transition states leading to the two possible enantiomers. For a generic chiral tetrahydrofuran-based amino alcohol ligand in the asymmetric addition of an organometallic reagent (e.g., dialkylzinc) to an aldehyde, the mechanism of stereocontrol can be conceptualized as follows:

  • Ligand-Metal Complex Formation: The chiral amino alcohol ligand reacts with the organometallic reagent to form a chiral catalyst complex. The amino and hydroxyl groups of the ligand chelate to the metal center, creating a rigid, well-defined chiral environment.

  • Substrate Coordination: The aldehyde substrate then coordinates to the metal center of the chiral catalyst. The steric bulk of the chiral ligand and its substituents dictate the preferred orientation of the aldehyde.

  • Stereoselective Nucleophilic Attack: The alkyl group from the organometallic reagent is delivered to one face of the aldehyde carbonyl, which is sterically more accessible in the organized transition state assembly. This facial bias, enforced by the chiral ligand, leads to the preferential formation of one enantiomer of the product alcohol.

  • Catalyst Turnover: The product alcohol is released, and the chiral catalyst is regenerated to participate in the next catalytic cycle.

G cluster_0 Catalytic Cycle Chiral Ligand Chiral Ligand Organometallic Reagent Organometallic Reagent Chiral Catalyst Chiral Catalyst Aldehyde Aldehyde Transition State Transition State Product Precursor Product Precursor Chiral Product Chiral Product

Caption: Generalized catalytic cycle for an asymmetric addition reaction.

Application Profile: Asymmetric Addition of Organozinc Reagents to Aldehydes

A prominent application of chiral amino alcohols is in the enantioselective addition of dialkylzinc reagents to aldehydes, a reliable method for synthesizing chiral secondary alcohols. While direct data for Tetrahydro-N,2-dimethyl-2-furfurylamine is unavailable, we can extrapolate from studies on analogous chiral amino alcohols.

Table 1: Performance of Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde
EntryChiral Ligand/AuxiliaryYield (%)ee (%)Reference
1(1R,2S)-N-Pyrrolidinylnorephedrine9598(Soai et al., J. Chem. Soc., Chem. Commun., 1987)
2(-)-DAIB97>99(Noyori et al., J. Am. Chem. Soc., 1986)
3(1R,2S)-1-phenyl-2-(piperidin-1-yl)propan-1-ol9296(Che et al., Org. Lett., 2001)

This table is representative of the performance of well-established chiral amino alcohols and serves as a benchmark for the potential of novel chiral tetrahydrofurfurylamine derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Addition of Diethylzinc to an Aldehyde Catalyzed by a Chiral Amino Alcohol

This protocol is a generalized procedure based on established methods for similar chiral amino alcohol ligands.

Materials:

  • Chiral amino alcohol ligand (e.g., a chiral tetrahydrofurfurylamine derivative)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Aldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral amino alcohol ligand (0.02-0.10 mmol, 2-10 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to dissolve the ligand.

  • Reagent Addition:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the diethylzinc solution (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) via syringe.

    • Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add the aldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C or room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Diethylzinc is pyrophoric and reacts violently with air and moisture. An inert atmosphere is crucial for safety and to prevent the decomposition of the reagent.

  • Anhydrous Solvents: Water will react with and consume the diethylzinc reagent.

  • Slow Addition at Low Temperature: The reaction is exothermic. Slow addition of reagents at 0 °C helps to control the reaction rate and prevent side reactions.

  • Quenching with Saturated NH₄Cl: This gently protonates the zinc alkoxide product and hydrolyzes any remaining diethylzinc.

G cluster_1 Experimental Workflow A Reaction Setup (Ligand + Toluene) B Add Et₂Zn at 0 °C C Add Aldehyde at 0 °C D Reaction (Stir at 0 °C or RT) E Quench with NH₄Cl F Aqueous Workup G Purification H Analysis (ee%)

Caption: Workflow for asymmetric diethylzinc addition.

Best Practices and Troubleshooting

Issue Potential Cause Recommendation
Low Yield - Incomplete reaction. - Decomposition of reagents. - Loss during workup.- Extend reaction time. - Ensure strictly anhydrous conditions. - Use fresh, high-quality reagents. - Optimize extraction procedure.
Low Enantioselectivity - Impure or racemic ligand. - Incorrect reaction temperature. - Presence of coordinating impurities.- Verify the enantiomeric purity of the ligand. - Optimize the reaction temperature (lower temperatures often improve ee). - Use highly pure, anhydrous solvents.
Reaction does not start - Inactive catalyst. - Poor quality of diethylzinc.- Use a different batch of ligand or diethylzinc. - Ensure the ligand is properly dissolved before adding the zinc reagent.

Conclusion and Future Outlook

While the specific use of Tetrahydro-N,2-dimethyl-2-furfurylamine in the asymmetric synthesis of small molecules remains an underexplored area, the principles governing the application of structurally similar chiral tetrahydrofuran-based ligands are well-established. The chiral tetrahydrofuran motif, particularly when combined with coordinating groups like amines and alcohols, provides a robust platform for the design of new and effective chiral ligands and auxiliaries.

Future research in this area could involve the synthesis of enantiomerically pure Tetrahydro-N,2-dimethyl-2-furfurylamine and its evaluation in a range of asymmetric transformations, including but not limited to:

  • Asymmetric additions of various organometallic reagents to carbonyls and imines.

  • Asymmetric reductions of ketones and imines.

  • Application as a chiral ligand in transition metal-catalyzed reactions such as allylic alkylations and Heck reactions.

Such studies would be invaluable in determining the true potential of this and other related chiral tetrahydrofurfurylamines in the field of asymmetric synthesis.

References

  • Soai, K., Ookawa, A., Kaba, T., & Ogawa, K. (1987). Asymmetric addition of dialkylzincs to aldehydes using (1R,2S)-N-pyrrolidinylnorephedrine as a catalyst. Journal of the Chemical Society, Chemical Communications, (7), 483. [Link]

  • Noyori, R., Kitamura, M., Suzuki, H., & Okuma, T. (1986). Asymmetric addition of dialkylzincs to aldehydes catalyzed by chiral amino alcohols. Journal of the American Chemical Society, 108(20), 6296–6298. [Link]

  • Che, D., Yu, J., & Hu, W. (2001). Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral β-Amino Alcohols Derived from l-Proline. Organic Letters, 3(10), 1503–1505. [Link]

The Untapped Potential of Tetrahydro-N,2-dimethyl-2-furfurylamine as a Directing Group in Organic Synthesis: A Technical Prospectus and Theoretical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The strategic functionalization of C-H bonds is a cornerstone of modern organic synthesis, enabling the streamlined construction of complex molecules. Directing groups are pivotal tools in this endeavor, offering precise control over regioselectivity. This document presents a technical prospectus on Tetrahydro-N,2-dimethyl-2-furfurylamine , a readily accessible molecule, as a potential directing group for transformations such as directed ortho-metalation (DoM). While literature on its direct application is nascent, this guide extrapolates from established principles of C-H activation to outline its theoretical foundation, potential applications, and detailed, albeit prospective, experimental protocols. We aim to provide a robust framework for researchers to explore the synthetic utility of this promising yet under-investigated chemical entity.

Introduction: The Logic of Directed C-H Functionalization

The selective activation of a specific C-H bond in a molecule replete with them is a significant challenge. Directed metalation is a powerful strategy that overcomes this by employing a functional group—the directing metalation group (DMG)—to temporarily chelate to an organometallic base, typically an alkyllithium reagent.[1][2] This chelation event positions the base in close proximity to a specific C-H bond, usually at the ortho position of an aromatic ring, facilitating its deprotonation.[1][3] The resulting organometallic intermediate can then be trapped with a wide array of electrophiles, yielding a highly regioselective product.[4]

The efficacy of a DMG is rooted in its ability to act as a Lewis base to coordinate the metal cation.[2] Key examples of powerful DMGs include tertiary amines, amides, and methoxy groups.[1] It is within this context that we propose Tetrahydro-N,2-dimethyl-2-furfurylamine as a compelling candidate for a novel directing group. Its structure incorporates two potential coordination sites: a tertiary amine and a tetrahydrofuran ether oxygen. This bidentate chelation potential could lead to a highly organized transition state, enhancing both the rate and selectivity of C-H functionalization.

Synthesis of the Proposed Directing Group

The target molecule, Tetrahydro-N,2-dimethyl-2-furfurylamine, is not widely commercially available but can be synthesized through established methods. One practical approach involves the reductive amination of furfural with dimethylamine, followed by hydrogenation of the furan ring. A one-pot method has been described where furfural and an aqueous solution of dimethylamine are reacted in the presence of a Raney nickel catalyst under hydrogen pressure.[5] This process is efficient, uses readily available starting materials, and yields the desired product with high purity.[5]

Another reported synthesis involves a two-step process starting from tetrahydrofurfurylamine, which is N-methylated using formic acid and formaldehyde (Eschweiler-Clarke reaction).[5]

Theoretical Framework for Application as a Directing Group

We hypothesize that an aromatic substrate, for instance, a benzamide derivatized with Tetrahydro-N,2-dimethyl-2-furfurylamine, could be an excellent substrate for directed ortho-lithiation. The fundamental mechanism is outlined below.

Proposed Mechanism of Action in Directed ortho-Lithiation

The core of our proposal rests on the Complex-Induced Proximity Effect (CIPE). The tertiary amine of the directing group would serve as the primary coordination site for an alkyllithium species (e.g., n-BuLi or sec-BuLi). The tetrahydrofuran oxygen could then provide secondary coordination, creating a stable five- or six-membered ring intermediate. This rigidifies the conformation and places the organolithium base directly adjacent to the ortho-proton of the aromatic ring, dramatically lowering the activation energy for deprotonation.

Diagram: Proposed Mechanism of Directed ortho-Lithiation

G cluster_0 Coordination cluster_1 Deprotonation cluster_2 Electrophilic Quench A Substrate + (n-BuLi)n B Coordinated Complex A->B Lewis Acid-Base Interaction C ortho-Lithiated Intermediate B->C C-H Activation (-Butane) D Functionalized Product C->D + Electrophile (E+)

Caption: Proposed workflow for C-H functionalization.

Prospective Application Notes and Protocols

The following protocols are theoretical and designed to serve as a starting point for experimental validation. Strict anhydrous and inert atmosphere techniques are critical for success.[3]

Application: Directed ortho-Silylation of a Benzamide Derivative

This protocol outlines a hypothetical procedure for the regioselective introduction of a silyl group, a versatile handle for further cross-coupling reactions.

Protocol 1: ortho-Silylation

  • Materials:

    • N-(Tetrahydro-N,2-dimethyl-2-furfuryl)benzamide (Substrate)

    • sec-Butyllithium (sec-BuLi) in cyclohexane (1.4 M)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • Trimethylsilyl chloride (TMSCl)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the benzamide substrate (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add freshly distilled TMEDA (1.2 equiv) via syringe.

    • Slowly add sec-BuLi (1.2 equiv) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may develop a deep color, indicative of lithiation.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add trimethylsilyl chloride (1.5 equiv) dropwise.

    • Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature over 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Perform a standard aqueous workup, extracting with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

  • Causality and Trustworthiness:

    • The use of sec-BuLi in combination with TMEDA creates a highly basic and kinetically active system, often necessary for efficient deprotonation.[2]

    • The low temperature (-78 °C) is crucial to prevent side reactions, such as cleavage of the THF solvent or degradation of the lithiated intermediate.[3]

    • Quenching with a silyl chloride is typically a very fast and efficient reaction with organolithium species.

Application: Directed ortho-Halogenation for Further Functionalization

This protocol describes the introduction of a bromine atom, which can then be used in a plethora of palladium-catalyzed cross-coupling reactions.

Protocol 2: ortho-Bromination

  • Materials:

    • N-(Tetrahydro-N,2-dimethyl-2-furfuryl)benzamide (Substrate)

    • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

    • 1,2-Dibromoethane

    • Anhydrous Tetrahydrofuran (THF)

    • Standard workup and purification reagents

  • Procedure:

    • Follow steps 1-4 from Protocol 1, using n-BuLi (1.2 equiv) instead of sec-BuLi/TMEDA for a less reactive, but often sufficient, base.

    • In a separate flame-dried flask, prepare a solution of 1,2-dibromoethane (2.0 equiv) in anhydrous THF at -78 °C.

    • Using a cannula, slowly transfer the lithiated intermediate from the first flask into the solution of 1,2-dibromoethane.

    • Stir at -78 °C for 1 hour, then warm to room temperature.

    • Proceed with quenching, workup, and purification as described in Protocol 1.

  • Expertise & Experience:

    • 1,2-Dibromoethane is an effective source of electrophilic bromine for quenching aryllithiums.

    • The inverse addition (adding the lithiated species to the electrophile) is often employed when the electrophile itself is sensitive to the strong base.

Data Presentation: Comparative Analysis of Lithiating Agents

The choice of the organolithium base is critical and depends on the acidity of the proton to be removed and the presence of other functional groups.

Lithiating AgentRelative BasicityCommon ConditionsRationale for Use
n-BuLiStrongTHF, -78 °C to 0 °CStandard, cost-effective choice for many DoM reactions.
sec-BuLiStrongerTHF, -78 °CMore reactive than n-BuLi, used for less acidic protons.
sec-BuLi / TMEDAVery StrongTHF, -78 °CTMEDA breaks up lithium aggregates, increasing basicity and reaction rate.[2]
t-BuLiExtremely StrongTHF or Et₂O, -78 °CUsed for very weak C-H acids; can be less selective.

Diagram: Logical Relationship of Key Experimental Parameters

G A Substrate (Aromatic + DG) B Base Selection (e.g., n-BuLi, s-BuLi) A->B influences C Solvent & Temperature (e.g., THF, -78°C) B->C requires E Desired Product B->E drives reaction C->E enables stability D Electrophile (E+) D->E determines final functional group

Caption: Interdependence of key factors in DoM.

Concluding Remarks and Future Outlook

Tetrahydro-N,2-dimethyl-2-furfurylamine presents a compelling, structurally unique candidate for a new class of directing groups in organic synthesis. The presence of both a tertiary amine and an ether functionality suggests the potential for strong, bidentate chelation to organometallic reagents, which is a hallmark of an effective directing group.

While the application notes provided herein are theoretical, they are firmly grounded in the well-established principles of directed ortho-metalation. We strongly encourage the synthetic community to undertake the experimental validation of these proposals. Success in this area would not only introduce a novel and useful tool to the synthetic chemist's arsenal but also open new avenues for the regioselective functionalization of aromatic systems, with potential impacts in medicinal chemistry and materials science. Future work should focus on experimentally determining the efficacy of this directing group, exploring its substrate scope, and investigating its potential in other C-H activation manifolds, such as those catalyzed by transition metals.

References

  • CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine - Google Patents.
  • Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]

  • Directed (ortho) Metallation - University of Liverpool. Available at: [Link]

  • Directed ortho metalation - Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Directed ortho metalation - Wikipedia. Available at: [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Enantiomerically Pure Compounds Utilizing Tetrahydro-N,2-dimethyl-2-furfurylamine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring the Potential of a Novel Chiral Auxiliary

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral auxiliaries are powerful tools in this endeavor, offering a robust strategy for controlling stereochemistry during chemical transformations.[1] This guide focuses on the synthesis and potential applications of enantiomerically pure Tetrahydro-N,2-dimethyl-2-furfurylamine as a chiral auxiliary.

It is important to note that while the synthesis of racemic Tetrahydro-N,2-dimethyl-2-furfurylamine is documented, its specific application as a chiral auxiliary in published literature is not yet established. Therefore, this document serves as a forward-looking guide, postulating its utility based on the well-understood principles of asymmetric synthesis and the proven efficacy of structurally similar chiral auxiliaries. We will explore its synthesis, propose its mechanism of action in key asymmetric transformations, and provide detailed, albeit theoretical, protocols to encourage further research into its potential.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a chiral auxiliary is paramount for its effective application.

PropertyValueSource
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [2]
IUPAC Name N-methyl-1-(2-methyloxolan-2-yl)methanamine[2]
CAS Number 7179-95-5[2]

Synthesis of Tetrahydro-N,2-dimethyl-2-furfurylamine

The synthesis of the racemic form of Tetrahydro-N,2-dimethyl-2-furfurylamine has been described.[3] A common method involves the reductive amination of furfural.

Protocol 1: Synthesis of Racemic Tetrahydro-N,2-dimethyl-2-furfurylamine

This protocol is adapted from a patented method.[3]

Materials:

  • Furfural

  • Dimethylamine (aqueous solution)

  • Raney Nickel catalyst

  • Hydrogen gas

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard distillation apparatus

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, combine furfural, an aqueous solution of dimethylamine, and Raney Nickel catalyst.

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.5–10 MPa).

  • Heat the reaction mixture to a temperature between 40–80 °C with stirring.

  • Maintain the reaction under these conditions for a sufficient time to ensure complete conversion.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be recycled.

  • Distill the filtrate to remove unreacted dimethylamine and water.

  • Perform a final fractional distillation under reduced pressure to purify the Tetrahydro-N,2-dimethyl-2-furfurylamine.

dot

cluster_synthesis Synthesis Workflow Reactants Furfural, Dimethylamine (aq), Raney Ni Autoclave High-Pressure Reactor (H₂, 40-80°C, 1.5-10 MPa) Reactants->Autoclave Filtration Filtration Autoclave->Filtration Distillation1 Distillation (Remove excess Dimethylamine and Water) Filtration->Distillation1 Distillation2 Fractional Distillation Distillation1->Distillation2 Product Racemic Tetrahydro-N,2-dimethyl-2-furfurylamine Distillation2->Product cluster_mechanism Proposed Mechanism of Diastereoselective Alkylation ProchiralAmide Prochiral N-Acyl Derivative Enolate Chiral Enolate (Z-enolate favored) ProchiralAmide->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate TransitionState Chelated Transition State Enolate->TransitionState Electrophile Electrophile (R-X) Electrophile->TransitionState Alkylation DiastereomericProduct Diastereomerically Enriched Product TransitionState->DiastereomericProduct

Caption: Proposed mechanistic pathway for diastereoselective alkylation.

Application Note 1: Asymmetric Alkylation of Carboxylic Acid Derivatives

Objective: To achieve the enantioselective synthesis of α-substituted carboxylic acids via diastereoselective alkylation of an N-acyl derivative of (S)-Tetrahydro-N,2-dimethyl-2-furfurylamine. This protocol is hypothetical and based on established methods for other chiral auxiliaries. [4] Protocol 2: Hypothetical Asymmetric Alkylation

Part A: Formation of the Chiral Amide

  • To a solution of the desired carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC).

  • Add (S)-Tetrahydro-N,2-dimethyl-2-furfurylamine and a catalytic amount of DMAP.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction and purify the resulting chiral amide by column chromatography.

Part B: Diastereoselective Alkylation

  • Dissolve the chiral amide in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a strong base, such as lithium diisopropylamide (LDA), to form the enolate.

  • After stirring for a specified time, add the alkylating agent (e.g., benzyl bromide).

  • Allow the reaction to proceed at -78 °C until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

Part C: Cleavage of the Auxiliary

  • The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid.

  • The chiral auxiliary, (S)-Tetrahydro-N,2-dimethyl-2-furfurylamine, can be recovered and recycled.

Hypothetical Data Table:

The following table presents hypothetical results for the diastereoselective alkylation, illustrating the type of data that would be collected to evaluate the effectiveness of the chiral auxiliary.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Predicted Major Diastereomer
1Benzyl bromide>95:5(S,R)
2Ethyl iodide>90:10(S,R)
3Allyl bromide>92:8(S,R)

Application Note 2: Potential in Asymmetric Diels-Alder Reactions

Objective: To explore the potential of (S)-Tetrahydro-N,2-dimethyl-2-furfurylamine as a chiral directing group in asymmetric Diels-Alder reactions. The auxiliary would be incorporated into a dienophile, and its steric influence would direct the approach of the diene. This is a speculative application based on principles of asymmetric catalysis.

Proposed Workflow:

dot

cluster_diels_alder Hypothetical Asymmetric Diels-Alder Workflow DienophilePrecursor Dienophile Precursor (e.g., Acryloyl Chloride) ChiralDienophile Chiral Dienophile DienophilePrecursor->ChiralDienophile ChiralAuxiliary (S)-Tetrahydro-N,2-dimethyl- 2-furfurylamine ChiralAuxiliary->ChiralDienophile Cycloaddition Diels-Alder Cycloaddition ChiralDienophile->Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Cycloaddition LewisAcid Lewis Acid Catalyst (e.g., TiCl₄, Et₂AlCl) LewisAcid->Cycloaddition DiastereomericAdduct Diastereomerically Enriched Cycloadduct Cycloaddition->DiastereomericAdduct Cleavage Auxiliary Cleavage DiastereomericAdduct->Cleavage ChiralProduct Enantiomerically Enriched Product Cleavage->ChiralProduct

Caption: Proposed workflow for an asymmetric Diels-Alder reaction.

Conclusion and Future Outlook

While direct experimental evidence for the application of enantiomerically pure Tetrahydro-N,2-dimethyl-2-furfurylamine as a chiral auxiliary is currently lacking in the scientific literature, its structural features suggest it holds promise in the field of asymmetric synthesis. The protocols and mechanistic insights presented in this guide are intended to serve as a foundational framework for researchers interested in exploring its potential. Future work should focus on the efficient resolution of the racemic compound and a systematic evaluation of its performance in key asymmetric transformations, such as the alkylation and Diels-Alder reactions outlined herein. The development of novel and effective chiral auxiliaries is a continuous effort, and Tetrahydro-N,2-dimethyl-2-furfurylamine represents an intriguing candidate for further investigation.

References

  • (No author provided). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • (No author provided). Method for preparing N, N-dimethyl tetrahydrofurfurylamine.
  • (No author provided). asymmetric induction-chiral auxiliary (chemmasters.online). YouTube. [Link]

  • (No author provided). Asymmetric Synthesis of N-N Axially Chiral Compounds via Organocatalytic Atroposelective N-Acylation. ResearchGate. [Link]

  • (No author provided). Tetrahydro-N,2-dimethyl-2-furfurylamine. PubChem. [Link]

  • (No author provided). and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4+2] Cycloaddition and Ring-Opening Cross-Metathesis. National Institutes of Health. [Link]

  • (No author provided). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. American Chemical Society. [Link]

  • (No author provided). Assymetric Induction. Michigan State University Department of Chemistry. [Link]

  • (No author provided). ChemInform Abstract: One-Pot Asymmetric Synthesis of Substituted Tetrahydrofurans via a Multicatalytic Benzoin/Michael/Acetalization Cascade. ResearchGate. [Link]

  • (No author provided). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. [Link]

  • (No author provided). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

  • (No author provided). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. National Institutes of Health. [Link]

  • (No author provided). Chiral auxiliary. Wikipedia. [Link]

  • (No author provided). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Royal Society of Chemistry. [Link]

  • (No author provided). Chiral correlation effect in asymmetric induction. ResearchGate. [Link]

  • (No author provided). Recent Advances in Synthesis of Chiral Tertiary Amines via Asymmetric Catalysis Involving Metal-Hydride Species. ResearchGate. [Link]

  • (No author provided). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. [Link]

  • (No author provided). Asymmetric Induction: Nucleophilic Addition to Chiral Carbonyl Compounds (Contd.). YouTube. [Link]

  • (No author provided). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Mic. Semantic Scholar. [Link]

  • (No author provided). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. National Institutes of Health. [Link]

  • (No author provided). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. National Institutes of Health. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydro-N,2-dimethyl-2-furfurylamine

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of Tetrahydro-N,2-dimethyl-2-furfurylamine (CAS 7179-95-5). This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. We will explore the common challenges, provide in-depth, field-proven troubleshooting advice, and offer detailed protocols to enhance the efficiency, yield, and purity of your experimental work. Our approach is built on explaining the "why" behind each step, ensuring a robust and reproducible synthetic strategy.

Overview of Synthetic Strategies

The synthesis of Tetrahydro-N,2-dimethyl-2-furfurylamine, with the IUPAC name N-methyl-1-(2-methyloxolan-2-yl)methanamine[1], primarily originates from the biomass-derived platform chemical, 2-acetylfuran[2]. The transformation involves two key chemical events: the formation of a C-N bond via reductive amination and the saturation of the furan ring through catalytic hydrogenation. These steps can be performed sequentially or in a one-pot fashion, each with its own set of challenges and advantages.

The principal pathways are visualized below:

Synthetic_Pathways Figure 1: Primary Synthetic Routes to Tetrahydro-N,2-dimethyl-2-furfurylamine A 2-Acetylfuran B Intermediate: N-(1-(furan-2-yl)ethylidene)methanamine (Imine) A->B + Methylamine - H₂O D Final Product: Tetrahydro-N,2-dimethyl-2-furfurylamine A->D One-Pot Reductive Amination & Hydrogenation (H₂, Methylamine, Catalyst) E Side Product: 1-(Furan-2-yl)ethan-1-ol A->E Ketone Reduction F Side Product: 2-Methyl-3-hydroxypyridine A->F + NH₃ (impurity) Rearrangement C Intermediate: N-methyl-1-(furan-2-yl)ethan-1-amine B->C Reduction (e.g., NaBH₄, H₂/Catalyst) C->D Ring Hydrogenation (e.g., H₂/Raney Ni, Ru/C)

Caption: Primary synthetic routes from 2-acetylfuran.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable route for this synthesis? A1: The most direct and atom-economical approach is the one-pot catalytic reductive amination and hydrogenation of 2-acetylfuran. This method combines 2-acetylfuran, methylamine, and hydrogen gas in a high-pressure reactor with a suitable heterogeneous catalyst, such as Raney Nickel or a supported noble metal catalyst (e.g., Palladium, Ruthenium).[3][4] This avoids the isolation of intermediates, saving time and resources.

Q2: What are the critical reaction parameters to control for optimal yield and selectivity? A2: The three most critical parameters are temperature, hydrogen pressure, and catalyst selection .

  • Temperature: Insufficient temperature leads to low conversion rates, while excessively high temperatures can promote side reactions like polymerization or ring-opening.[4] A typical range is 80-140 °C.

  • Pressure: Hydrogen pressure is the driving force for both the imine reduction and ring hydrogenation. Pressures of 2-10 MPa (approx. 300-1500 psi) are common.[5][6] Insufficient pressure may stall the reaction at the furan intermediate stage.

  • Catalyst: The catalyst dictates the reaction's efficiency and selectivity. Raney® Ni is a cost-effective and active choice, but can be pyrophoric.[3] Supported Ru or Pd catalysts often offer higher activity and better selectivity under milder conditions but at a higher cost.

Q3: How can I effectively monitor the reaction's progress? A3: The recommended method is periodic sampling (if your reactor setup allows) followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This allows you to monitor the disappearance of the 2-acetylfuran starting material and the appearance of the N-methyl-1-(furan-2-yl)ethan-1-amine intermediate and the final saturated product. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for tracking non-volatile impurities.[7][8]

Q4: What are the primary safety concerns associated with this synthesis? A4: The primary hazards involve the use of high-pressure hydrogen gas and pyrophoric catalysts like Raney Nickel.

  • Hydrogen: Ensure your high-pressure reactor is properly rated, maintained, and operated behind a safety shield. Always purge the system with an inert gas (e.g., nitrogen or argon) before and after the reaction to prevent the formation of explosive mixtures with air.[7]

  • Raney Nickel: This catalyst is highly flammable when dry. It must be handled as a slurry in water or a suitable solvent at all times and should never be allowed to dry in the open air.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem Area 1: Low Conversion & Poor Yield

Q: My one-pot reaction has stalled, with significant amounts of 2-acetylfuran and the furan-amine intermediate remaining. What is the likely cause? A: This issue typically points to problems with the catalyst or reaction conditions.

  • Potential Cause 1: Catalyst Deactivation. The catalyst may be poisoned or inactive. Impurities in the 2-acetylfuran (e.g., sulfur compounds from its production) can poison noble metal and nickel catalysts. Additionally, Raney Nickel can lose activity if stored improperly or if the reaction medium is too acidic.

    • Solution: Ensure the purity of your 2-acetylfuran, distilling it if necessary. For Raney Ni, ensure it is freshly washed and handled under an inert atmosphere or solvent. Consider increasing the catalyst loading as a diagnostic test. If using a recycled catalyst, perform a reactivation step or use a fresh batch.[3][9]

  • Potential Cause 2: Insufficient Hydrogen Pressure or Temperature. The hydrogenation of the furan ring is often the more demanding step and requires sufficient activation energy and hydrogen concentration.

    • Solution: First, ensure your hydrogen supply is not depleted and that the reactor is leak-free. Incrementally increase the reaction temperature by 10-20 °C and the hydrogen pressure by 1-2 MPa. Monitor the progress by GC to see if the reaction restarts.[7]

Troubleshooting_Low_Yield Figure 2: Decision Tree for Low Yield Troubleshooting Start Low Yield / Stalled Reaction CheckCatalyst Analyze Reaction Mixture by GC-MS. Is the furan-amine intermediate present? Start->CheckCatalyst YesIntermediate Yes: Ring hydrogenation is the issue. CheckCatalyst->YesIntermediate Yes NoIntermediate No: Reductive amination is the issue. CheckCatalyst->NoIntermediate No CheckConditions Increase H₂ Pressure and/or Temperature YesIntermediate->CheckConditions CheckCatalystActivity Is Catalyst Active? (Test with fresh batch) NoIntermediate->CheckCatalystActivity CheckAmine Check Methylamine Source (Anhydrous vs. Solution) NoIntermediate->CheckAmine Success Reaction Proceeds CheckConditions->Success Failure Problem Persists: Consider alternative catalyst CheckConditions->Failure No Improvement CheckPurity Check Starting Material Purity CheckCatalystActivity->CheckPurity Catalyst is Active CheckCatalystActivity->Failure Catalyst is Inactive CheckPurity->Success Impurities Found & Removed

Caption: Decision tree for troubleshooting low reaction yield.

Problem Area 2: Impurity Formation

Q: My final product is contaminated with a significant amount of 1-(tetrahydrofuran-2-yl)ethan-1-ol. How do I prevent this? A: This indicates that the direct hydrogenation of the ketone group on 2-acetylfuran is competing with the desired reductive amination pathway.

  • Causality: The catalyst is hydrogenating the C=O bond before it can react with methylamine to form the imine. This is more common at high hydrogen pressures and low methylamine concentrations.

  • Solution:

    • Staged Addition: Introduce the 2-acetylfuran and methylamine to the reactor and allow them to stir for 30-60 minutes at a moderate temperature (e.g., 40-50 °C) before introducing hydrogen pressure. This promotes the formation of the imine intermediate, which is then readily reduced to the desired amine.

    • Increase Amine Concentration: Ensure you are using a molar excess of methylamine (typically 1.5-3 equivalents) to push the imine formation equilibrium forward.

Q: The reactor contents have turned into a dark, viscous polymer. What caused this and is the batch salvageable? A: Furfural and its derivatives, including 2-acetylfuran, are susceptible to acid-catalyzed polymerization, often forming dark resinous materials.[4]

  • Causality: This is often triggered by acidic impurities in the starting materials or by acidic sites on the catalyst support (e.g., some silica or alumina supports). The reaction can also be autocatalytic if acidic byproducts form.

  • Solution:

    • Control pH: Add a small amount of a non-nucleophilic, catalyst-compatible base to the reaction mixture to neutralize any acidic species.

    • Solvent Choice: Using a non-acidic, stable solvent like 2-methyltetrahydrofuran (2-MeTHF) can help mitigate this issue.[10][11]

    • Batch Salvage: Unfortunately, once significant polymerization has occurred, the batch is typically not salvageable due to the difficulty of separating the product from the polymer.

Problem Area 3: Purification Challenges

Q: I am having difficulty separating my final product from the unreacted furan-amine intermediate by distillation. What should I do? A: The boiling points of the furan-amine intermediate and the final tetrahydrofuran product can be relatively close, making simple distillation challenging.

  • Solution 1: Drive the Reaction to Completion. The best purification strategy is to avoid the problem in the first place. Use the troubleshooting steps above (increase pressure, temperature, or reaction time) to ensure >99% conversion of the intermediate.

  • Solution 2: Fractional Distillation. If a significant amount of intermediate remains, careful fractional distillation under vacuum using a column with high theoretical plates (e.g., a Vigreux or packed column) is required.

  • Solution 3: Acid-Base Extraction. As a last resort, the basicity of the two amines might be slightly different. A carefully controlled pH extraction could potentially separate them, but this is often complex and may lead to yield loss.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All reactions, especially those under high pressure, should be performed by trained personnel with appropriate safety precautions.

Protocol 1: One-Pot Synthesis from 2-Acetylfuran

This protocol prioritizes efficiency by combining both reaction steps in a single operation.

  • Catalyst Preparation: In a glovebox or under a stream of argon, weigh 5-10 wt% of Raney® Nickel (as a 50% slurry in water) relative to the 2-acetylfuran. Wash the catalyst three times with the reaction solvent (e.g., isopropanol or 2-MeTHF) to remove the water.

  • Reactor Charging: To a high-pressure stainless-steel autoclave, add the washed Raney Ni slurry. Add the solvent (e.g., 10 mL per gram of substrate), followed by 2-acetylfuran (e.g., 0.1 mol).

  • Amine Addition: Add methylamine (e.g., 0.2 mol, 2 equivalents). This can be added as a solution in the solvent or condensed as a gas at low temperature.

  • Reaction Execution:

    • Seal the reactor and purge 3-5 times with nitrogen, followed by 3-5 purges with hydrogen.

    • Pressurize the reactor with hydrogen to an initial pressure of 5 MPa (approx. 725 psi).

    • Begin stirring and heat the reactor to 120 °C. The pressure will increase with temperature.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 6-12 hours.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.

    • Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. CAUTION: Keep the filter cake wet with solvent at all times to prevent ignition.

    • Remove the solvent from the filtrate by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield Tetrahydro-N,2-dimethyl-2-furfurylamine as a clear liquid.

ParameterRecommended ValueRationale
Substrate 2-AcetylfuranProvides the C6 backbone and initial functional group.
Reagent Methylamine (2 eq.)Nitrogen source for the amine; excess drives imine formation.
Catalyst Raney® Ni (5-10 wt%)Active and cost-effective for both amination and hydrogenation.[3]
Solvent Isopropanol or 2-MeTHFGood solubility for reactants; 2-MeTHF is a green solvent option.[10]
Temperature 100 - 140 °CBalances reaction rate against potential side reactions.[4]
H₂ Pressure 5 - 8 MPaEnsures sufficient hydrogen concentration for complete reduction.[5]
Time 6 - 12 hoursTypical duration; monitor by GC for completion.

References

  • CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine - Google Patents.
  • Liu, Y., et al. (n.d.). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. ResearchGate. Available at: [Link]

  • Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022). Sanderman Publishing House. Available at: [Link]

  • N,N-dimethyl-2-furfurylamine | 14496-34-5. LookChem. Available at: [Link]

  • US2739159A - Process for the preparation of tetrahydrofurfurylamine - Google Patents.
  • Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2020). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology. Available at: [Link]

  • Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers. Available at: [Link]

  • Tetrahydro-N,2-dimethyl-2-furfurylamine. PubChem. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI. Available at: [Link]

  • ChemInform Abstract: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ResearchGate. Available at: [Link]

  • The Reaction of Furan Derivatives with Ammonia. Available at: [Link]

  • Control method for measuring content of furfuryl amine in furosemide - Google Patents.
  • 2-Acetylfuran. Wikipedia. Available at: [Link]

  • Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. (2019). MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Chiral Amine Organocatalysts in Asymmetric Synthesis: Evaluating Established Scaffolds in the Absence of Data for Tetrahydro-N,2-dimethyl-2-furfurylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an appropriate chiral catalyst is paramount. This guide addresses an inquiry into the effectiveness of Tetrahydro-N,2-dimethyl-2-furfurylamine in asymmetric catalysis. A comprehensive search of the scientific literature and chemical databases reveals a notable absence of studies evaluating this specific compound as a catalyst for asymmetric transformations. Its documented application appears to be primarily as an "asymmetric structure regulator" in polymer synthesis, a role distinct from catalytic asymmetric induction in small molecule synthesis.

Given this informational gap, we pivot to a broader, more impactful discussion: a comparative evaluation of well-established and highly effective chiral amine organocatalysts. This guide will provide an in-depth analysis of two cornerstone classes of organocatalysts: proline and its derivatives and Cinchona alkaloids . By examining their performance in key asymmetric reactions, supported by experimental data, we aim to offer a valuable resource for catalyst selection and experimental design.

The Landscape of Chiral Amine Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. Chiral amines are a prominent class of organocatalysts, valued for their accessibility, stability, and ability to mimic enzymatic reaction mechanisms.[1] They typically operate through two primary activation modes: enamine catalysis and iminium ion catalysis, enabling a wide range of stereoselective transformations.

Experimental Workflow: A Generalized Approach to Asymmetric Organocatalysis

The following diagram outlines a typical workflow for evaluating the efficacy of a chiral amine organocatalyst in an asymmetric reaction.

Asymmetric Organocatalysis Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Reactant & Catalyst Preparation reagents Substrate, Reagent, Catalyst, Solvent start->reagents Weighing & Dissolving reaction_setup Reaction Assembly under Inert Atmosphere reagents->reaction_setup stirring Stirring at Controlled Temperature reaction_setup->stirring monitoring Reaction Monitoring (TLC, GC, LC-MS) stirring->monitoring workup Quenching & Extraction monitoring->workup purification Column Chromatography workup->purification characterization Structural Verification (NMR, MS) purification->characterization ee_determination Enantiomeric Excess (Chiral HPLC/GC) purification->ee_determination end Results: Yield & ee% ee_determination->end

Caption: A generalized workflow for asymmetric organocatalysis experiments.

Proline and its Derivatives: The Power of Simplicity

L-proline, a naturally occurring amino acid, is one of the most iconic and widely used organocatalysts.[1] Its rigid five-membered ring structure and the presence of both a secondary amine and a carboxylic acid group allow it to function as a bifunctional catalyst, mimicking the active site of an aldolase enzyme.[2]

Mechanism of Action: Enamine Catalysis in the Proline-Catalyzed Aldol Reaction

Proline catalyzes the aldol reaction through an enamine intermediate. The secondary amine of proline reacts with a ketone donor to form an enamine, which then attacks the aldehyde acceptor. The carboxylic acid group of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and in the stereodetermining transition state.

Proline Catalytic Cycle Proline-Catalyzed Aldol Reaction Cycle proline Proline enamine Enamine Intermediate proline->enamine + Ketone - H2O ketone Ketone iminium Iminium Ion enamine->iminium + Aldehyde aldehyde Aldehyde product Aldol Product iminium->product + H2O product->proline Release of Catalyst

Caption: Simplified catalytic cycle for the proline-catalyzed aldol reaction.

Experimental Data: Proline-Catalyzed Aldol Reaction

The direct asymmetric aldol reaction between unmodified ketones and various aldehydes is a hallmark of proline catalysis.[3]

EntryAldehydeKetoneCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1p-NitrobenzaldehydeAcetoneL-Proline (30)DMSO46876[4]
2IsobutyraldehydeAcetoneL-Proline (30)DMSO29796[3]
3BenzaldehydeCyclohexanoneL-Proline (3)neat969996 (anti/syn 95:5)[5]

Causality Behind Experimental Choices:

  • High Catalyst Loading: Early examples of proline catalysis often required high catalyst loadings (up to 30 mol%) to achieve good conversion and enantioselectivity.[3][4] This is attributed to potential catalyst deactivation pathways.

  • Solvent Choice: The choice of solvent significantly impacts the reaction outcome. Protic solvents can interfere with the catalytic cycle, while polar aprotic solvents like DMSO often provide a good balance of solubility and reactivity.[4]

  • Neat Conditions: For some reactions, running the reaction "neat" (without solvent) can lead to higher concentrations and faster reaction rates, as seen with cyclohexanone.[5]

Cinchona Alkaloids: Nature's Privileged Catalysts

Cinchona alkaloids, such as quinine and cinchonidine, are naturally occurring compounds that have found widespread use in asymmetric catalysis.[6][7] Their rigid bicyclic structure provides a well-defined chiral environment, and the presence of multiple functional groups (a quinoline ring, a secondary alcohol, and a quinuclidine nitrogen) allows for multiple points of interaction with the substrates.[8]

Mechanism of Action: Bifunctional Catalysis in the Michael Addition

Many Cinchona alkaloid derivatives, particularly those modified with a thiourea group, act as bifunctional catalysts. The basic quinuclidine nitrogen activates the nucleophile (e.g., by deprotonation), while the thiourea moiety activates the electrophile (e.g., a nitroolefin) through hydrogen bonding.

Cinchona Alkaloid Catalytic Cycle Cinchona-Thiourea Catalyzed Michael Addition catalyst Cinchona-Thiourea Catalyst activated_donor Activated Donor (Enolate) catalyst->activated_donor + Donor (Base Activation) nucleophile Michael Donor transition_state Ternary Complex (Stereodetermining) activated_donor->transition_state electrophile Michael Acceptor (Nitroolefin) electrophile->transition_state H-Bond Activation product Michael Adduct transition_state->product C-C Bond Formation product->catalyst Release of Catalyst

Caption: Catalytic cycle of a bifunctional Cinchona-thiourea catalyst in a Michael addition.

Experimental Data: Cinchona Alkaloid-Catalyzed Michael Addition

The asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds is a powerful C-C bond-forming reaction catalyzed by Cinchona alkaloids.[9]

EntryMichael DonorMichael AcceptorCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
1Dimethyl malonateβ-NitrostyreneCupreine (10)Toluene-789595[8]
21,3-Dicarbonyl compoundβ-Nitrostyrene9-Amino-9-deoxyepiquinine (1)Toluene-609499[9]
3ThiophenolCyclohexenone(DHQD)2PHAL (5)Toluene-609590[8]

Causality Behind Experimental Choices:

  • Low Catalyst Loading: Cinchona alkaloids and their derivatives are often highly efficient, allowing for low catalyst loadings (1-10 mol%).[8][9]

  • Low Temperatures: Many of these reactions are performed at low temperatures to enhance enantioselectivity by favoring the transition state leading to the major enantiomer.[8]

  • Bifunctional Design: The development of modified Cinchona alkaloids, such as those incorporating thiourea or squaramide moieties, has been crucial for achieving high levels of stereocontrol by creating a more organized, bifunctional catalytic environment.[9]

Comparative Analysis and Outlook
FeatureProline & DerivativesCinchona Alkaloids & Derivatives
Catalyst Source Readily available, inexpensive amino acidNatural products, require extraction and modification
Typical Reactions Aldol, Mannich, Michael additionsMichael additions, aldol, cycloadditions, etc.[6]
Activation Mode Primarily enamine/iminium catalysisBifunctional (base and H-bonding), nucleophilic catalysis
Catalyst Loading Often higher (3-30 mol%)Generally lower (1-10 mol%)
Reaction Conditions Often room temperatureOften requires low temperatures for high ee
Structural Tunability Readily modified at various positionsModification often focused on the C9 hydroxyl group

While the catalytic potential of Tetrahydro-N,2-dimethyl-2-furfurylamine in asymmetric synthesis remains unexplored, the field of chiral amine organocatalysis offers a rich and diverse toolkit for the modern synthetic chemist.

  • Proline serves as an excellent starting point for many transformations due to its low cost and operational simplicity. It is particularly effective for direct aldol reactions of unmodified ketones.

  • Cinchona alkaloids and their derivatives provide a platform for achieving exceptionally high enantioselectivities in a broader range of reactions, often with very low catalyst loadings. Their modular nature allows for fine-tuning of the catalyst structure to suit a specific transformation.

The choice between these catalyst classes will ultimately depend on the specific reaction, substrate scope, and desired level of stereocontrol. The experimental data and mechanistic principles outlined in this guide provide a solid foundation for making an informed decision and for the rational design of new asymmetric catalytic processes.

References

  • MacMillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress, 8, 149-180. [Link]

  • Samanta, S., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of Molecular Modeling, 21(8), 213. [Link]

  • Uraguchi, D., Sorimachi, K., & Terada, M. (2004). Organocatalytic Asymmetric Aza-Friedel−Crafts Alkylation of Furan. Journal of the American Chemical Society, 126(38), 11804–11805. [Link]

  • Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376-384. [Link]

  • Mojr, V. G., & Saxena, A. (2016). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Letters in Organic Chemistry, 13(9), 636-653. [Link]

  • Li, Q., et al. (2025). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. Chemical Engineering Journal, 522, 167685. [Link]

  • Marqués-López, E., et al. (2007). Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. The Journal of Organic Chemistry, 72(8), 3099-3102. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances, 15(1), 1-20. [Link]

  • Chen, X., et al. (2013). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Society Reviews, 42(19), 7747-7762. [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]

  • Wang, Y., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Molecules, 26(13), 3848. [Link]

  • Marcelli, T., & Hiemstra, H. (2010). Cinchona Alkaloids in Asymmetric Organocatalysis. Synthesis, 2010(08), 1229-1279. [Link]

  • Wagner, M., et al. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 55-67. [Link]

  • Zhang, Z., & Wu, Y. (2009). Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. ChemInform, 40(41). [Link]

  • Pellissier, H. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 (pp. 125-164). Royal Society of Chemistry. [Link]

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A Tale of Two Scaffolds: Proline-Derived Auxiliaries vs. Furan-Based Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, remain a cornerstone of this endeavor.[1] Among the pantheon of these chiral directors, proline and its derivatives have achieved a preeminent status, owing to their robustness, high stereochemical induction, and predictable outcomes.[2][3] This guide delves into a comparative analysis of the well-established proline-derived chiral auxiliaries against the less-explored class of furan-based chiral synthons, with a particular focus on the conceptual performance of moieties like Tetrahydro-N,2-dimethyl-2-furfurylamine.

It is critical to establish at the outset that while proline-derived auxiliaries are extensively documented and widely employed, a comprehensive body of literature detailing the application of simple furan-based amines such as Tetrahydro-N,2-dimethyl-2-furfurylamine as detachable chiral auxiliaries in asymmetric synthesis is not present in current scientific publications. Therefore, this guide will provide a thorough examination of the performance of proline-derived auxiliaries, supported by extensive experimental data, and offer a forward-looking perspective on the potential, and the inherent challenges, of developing furan-based counterparts.

The Archetype of Success: Proline-Derived Chiral Auxiliaries

The efficacy of L-proline and its derivatives as organocatalysts and in chiral auxiliaries is a testament to the power of rigid cyclic structures in enforcing stereocontrol.[3] The pyrrolidine ring's conformational rigidity and the presence of a carboxylic acid group are fundamental to its mechanism of action.[2]

Mechanism of Stereocontrol

Proline-derived auxiliaries, when appended to a carbonyl compound, typically operate through the formation of an enamine or iminium ion intermediate. The stereochemical outcome of the reaction is then dictated by the facial selectivity imposed by the chiral auxiliary. The rigid pyrrolidine framework effectively shields one face of the reactive intermediate, allowing the electrophile to approach from the less sterically hindered face. The carboxylic acid moiety often plays a crucial role in the transition state assembly through hydrogen bonding, further locking the conformation and enhancing stereoselectivity.[2]

cluster_proline Proline Auxiliary Workflow Proline_Aux Proline-derived Auxiliary Coupling Coupling Proline_Aux->Coupling Substrate Prochiral Substrate (e.g., Carbonyl) Substrate->Coupling Chiral_Intermediate Chiral Intermediate (Enamine/Iminium) Coupling->Chiral_Intermediate Asymmetric_Reaction Asymmetric Reaction (+ Electrophile) Chiral_Intermediate->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiopure Product Cleavage->Chiral_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

General workflow for asymmetric synthesis using a proline-derived chiral auxiliary.
Performance in Key Asymmetric Transformations

The utility of proline-derived auxiliaries is evident across a spectrum of carbon-carbon bond-forming reactions. Below is a summary of their typical performance in aldol, Michael, and Diels-Alder reactions.

Reaction TypeProline Auxiliary ExampleElectrophile/DieneDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)Reference
Aldol Reaction (S)-Proline4-Nitrobenzaldehyde76% e.e.68%[4]
Mannich Reaction (S)-ProlineAldehyde, p-Anisidine94% e.e.50%[2]
Diels-Alder Proline-derived CatalystCrotonaldehyde>99% e.e.81%[5]

Note: The data presented are representative examples and performance can vary significantly with substrate, specific auxiliary, and reaction conditions.

The Enigmatic Potential of Furan-Based Chiral Scaffolds

The furan ring system, with its distinct electronic properties and stereogenic centers in its tetrahydro derivatives, presents an intriguing, albeit underexplored, platform for the design of chiral auxiliaries. The oxygen heteroatom can influence the reactivity and conformation of intermediates through coordination to Lewis acids.

Conceptual Advantages and Challenges

A hypothetical chiral auxiliary such as (2R, N-dimethyl)-tetrahydro-2-furfurylamine could offer several potential advantages:

  • Rigid Conformation: The tetrahydrofuran ring, similar to pyrrolidine, possesses a degree of conformational rigidity that is beneficial for stereocontrol.

  • Lewis Basic Site: The oxygen atom could act as a Lewis basic site, potentially coordinating with metal catalysts or influencing the transition state geometry through non-covalent interactions.

  • Synthesis from the Chiral Pool: Chiral tetrahydrofuran derivatives can be synthesized from readily available starting materials like sugars.

However, the lack of widespread application of such simple furan-based amines as chiral auxiliaries suggests significant underlying challenges:

  • Flexibility: The five-membered ring of tetrahydrofuran is more flexible than the pyrrolidine ring of proline, which could lead to lower stereoselectivity.

  • Lack of a Secondary Directing Group: Unlike proline's carboxylic acid, a simple amine like Tetrahydro-N,2-dimethyl-2-furfurylamine lacks a secondary functional group that can pre-organize the transition state through hydrogen bonding or chelation. This is a critical feature for high stereoselectivity in many proline-catalyzed reactions.[3]

  • Electronic Effects: The electron-donating nature of the furan oxygen might influence the reactivity of the enamine or iminium intermediates in ways that are not always beneficial for stereocontrol.

While direct performance data for Tetrahydro-N,2-dimethyl-2-furfurylamine as a chiral auxiliary is unavailable, the principles of asymmetric synthesis suggest that its performance would likely be inferior to that of proline-derived auxiliaries due to the absence of a secondary directing group.

cluster_furan Conceptual Furan Auxiliary Workflow Furan_Aux Furan-based Auxiliary (Hypothetical) Coupling Coupling Furan_Aux->Coupling Substrate Prochiral Substrate Substrate->Coupling Chiral_Intermediate Chiral Intermediate Coupling->Chiral_Intermediate Asymmetric_Reaction Asymmetric Reaction Chiral_Intermediate->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiopure Product Cleavage->Chiral_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

A conceptual workflow for a hypothetical furan-based chiral auxiliary.

Experimental Protocols

Representative Asymmetric Aldol Reaction using (S)-Proline

Objective: To synthesize a chiral β-hydroxy ketone via an (S)-proline-catalyzed asymmetric aldol reaction.

Materials:

  • 4-Nitrobenzaldehyde

  • Acetone

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL) and DMSO (0.5 mL) is added (S)-proline (0.3 mmol).

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

  • The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[4]

Conclusion and Future Outlook

This guide has underscored the formidable and well-established performance of proline-derived chiral auxiliaries in asymmetric synthesis. Their success is rooted in a combination of conformational rigidity and the presence of a key secondary functional group that orchestrates a highly organized transition state.

The exploration of furan-based chiral auxiliaries, particularly simple amine derivatives like Tetrahydro-N,2-dimethyl-2-furfurylamine, remains a nascent field. The absence of significant research in this area suggests that these simpler scaffolds may lack the necessary structural and functional features to compete with the high levels of stereocontrol exhibited by proline and other "privileged" chiral auxiliaries.

Future research in the domain of furan-based chiral directors may need to focus on more sophisticated designs that incorporate additional stereocontrol elements, such as secondary coordinating groups or the integration of the furan motif into more rigid polycyclic systems. Until such advancements are made, proline-derived auxiliaries will undoubtedly continue to be a go-to tool for synthetic chemists in the pharmaceutical and fine chemical industries.

References

  • Wikipedia. (2024). Chiral auxiliary. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Evans, D. A. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • Houk, K. N., & Bahmanyar, S. (2002). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 124(1), 154-161. [Link]

  • ResearchGate. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • Hayashi, Y., et al. (2008). Asymmetric pyrone Diels–Alder reactions enabled by dienamine catalysis. Proceedings of the National Academy of Sciences, 105(43), 16496-16501. [Link]

  • Enantioselective Synthesis, (Chir)optical Properties, and Postsynthetic Functionalization of Furan-Containing Oxa[2]-, Oxa[6]-, and Dioxa[6]helicenes. CCS Chemistry. [Link]

  • From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. ACS Publications. [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]

  • Proline as Chiral Auxiliary for the Economical Asymmetric Synthesis of Ruthenium(II) Polypyridyl Complexes. Inorganic Chemistry. [Link]

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. [Link]

  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. National Institutes of Health. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

  • Amino Turbo Chirality and Its Asymmetric Control. National Institutes of Health. [Link]

  • Recent developments in next generation (S)-proline-derived chiral organocatalysts. Semantic Scholar. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]

  • Switching Diastereoselectivity in Proline-Catalyzed Aldol Reactions. Sci-Hub. [Link]

  • Asymmetric Michael addition using a proline derivative 3 as heterogeneous organocatalyst. MDPI. [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. The Royal Society of Chemistry. [Link]

  • Proline-catalyzed aldol reactions. Wikipedia. [Link]

  • One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. National Institutes of Health. [Link]

  • Asymmetric Synthesis of Tetrahydrofurans by Diastereoselective (3 + 2) Cycloaddition of Allylsilanes with α‐Keto Esters Bearing an Optically Active Cyclitol as a Chiral Auxiliary. Sci-Hub. [Link]

  • Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. MDPI. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Institutes of Health. [Link]

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Phase-transfer catalysed asymmetric synthesis of α-chiral tetrasubstituted α-aminothioesters. Organic & Biomolecular Chemistry. [Link]

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  • Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]

  • Proline catalysed asymmetric aldol reaction : 3 examples, very important for csir-net exam. YouTube. [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. National Institutes of Health. [Link]

  • Asymmetric Michael addition of 2-trimethylsilyloxyfuran to chiral naphthoquinones. Sci-Hub. [Link]

  • Asymmetric aza-Diels-Alder reaction: enantio- and diastereoselective reaction of imine mediated by Chiral Lewis acid. Sci-Hub. [Link]

  • Catalyzed Asymmetric Michael Additions of 1‐Pyrroline Esters with β‐Fluoroalkyl Alkenyl Imides and Azodicarboxylates. ResearchGate. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tetrahydro-N,N-dimethylfurfurylamine

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: The specific chemical "Tetrahydro-N,2-dimethyl-2-furfurylamine" is not commonly indexed in safety literature. This guide addresses the handling of the structurally related and more common compound, N,N-dimethyltetrahydrofurfurylamine , and draws upon safety data for its parent compounds, furfurylamine and tetrahydrofurfurylamine. The provided protocols are based on a synthesis of the known hazards of these closely related chemical structures, which are anticipated to share key safety considerations.

Hazard Analysis: Understanding the Risks

Before any laboratory work commences, a thorough understanding of the subject chemical's hazard profile is paramount. N,N-dimethyltetrahydrofurfurylamine, as a tertiary amine and a tetrahydrofuran derivative, presents a multi-faceted risk profile. Based on data from analogous compounds, it should be treated as a flammable, corrosive, and toxic substance.[1][2][3]

The primary dangers include:

  • Severe Corrosivity: The compound is expected to cause severe skin burns and serious eye damage upon contact.[1][2] The amine functional group contributes to its basicity and corrosive nature.

  • Flammability: The material is a flammable liquid and vapor, with vapors having the potential to form explosive mixtures with air and travel to an ignition source.[4][5] Handling requires strict avoidance of heat, sparks, and open flames.[1][2]

  • Toxicity: It is presumed to be harmful if swallowed or if it comes into contact with the skin.[1] Inhalation may also cause respiratory tract irritation.[1][2]

  • Reactivity: As an amine, it is incompatible with acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[4][5] It is also noted to be air-sensitive, necessitating storage under an inert atmosphere.[2][4]

Core Protective Measures: Engineering and Administrative Controls

Personal protective equipment (PPE) is the final line of defense. It must be used in conjunction with robust engineering and administrative controls.

  • Primary Engineering Control: All handling of N,N-dimethyltetrahydrofurfurylamine must be conducted within a certified chemical fume hood to control vapor inhalation.[2][4] The ventilation system and all electrical equipment must be explosion-proof.[1][2][4]

  • Emergency Preparedness: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed. The following protocol outlines the minimum required PPE.

Eye and Face Protection

Direct contact with the eyes can cause irreversible damage.

  • Minimum Requirement: Wear tight-sealing safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Best Practice/Splash Hazard: For all procedures, including transfers and purifications, supplement safety goggles with a full-face shield.[4] This provides a secondary barrier against splashes to the entire face.

Skin and Body Protection

Skin contact can lead to severe chemical burns and systemic toxicity.[1][2]

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile or neoprene gloves are often recommended for similar amines, but it is crucial to consult the glove manufacturer's specific chemical resistance data.

    • Protocol: Always inspect gloves for signs of degradation or punctures before use.[5] Practice proper glove removal techniques to avoid contaminating your skin.

  • Protective Clothing: A flame-resistant lab coat is mandatory. For operations with a higher risk of splashing, such as when handling quantities greater than 100 mL, supplement with a corrosion-resistant chemical apron.[1]

Respiratory Protection

While a chemical fume hood is the primary control, respiratory protection may be necessary in specific situations.

  • Standard Operations: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios: In the event of a large spill or ventilation failure, a full-facepiece respirator with organic vapor cartridges (Type A, brown, conforming to EN14387) is recommended.[4] All personnel using respirators must be properly fit-tested and trained.

Quantitative Safety and Physical Data

The following table summarizes key safety and physical data from closely related compounds to inform your risk assessment.

PropertyValueSource CompoundReference
Flash Point 37 °C / 98.6 °FFurfurylamine[4]
Boiling Point 145 - 146 °CFurfurylamine[4]
Corrosivity Causes severe skin burns and eye damageFurfurylamine[1][2]
NFPA Health Rating 3Furfurylamine[4]
NFPA Flammability Rating 2Furfurylamine[4]
NFPA Instability Rating 1Furfurylamine[4]

Procedural Workflow: Handling and Disposal

A systematic approach to handling and disposal is essential to mitigate risks.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are active and all required PPE is donned correctly. Ground and bond containers and receiving equipment to prevent static discharge.[4][5]

  • Aliquotting/Transfer: Use only non-sparking tools for transfers.[2][4] Conduct all transfers within a chemical fume hood.

  • Reaction Setup: Keep the chemical away from incompatible materials such as acids and strong oxidizing agents.[5] If heating is required, use a controlled heating mantle or oil bath; open flames are prohibited.[4]

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling is complete, even if no direct contact is suspected.[4]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[2][4] Store under an inert atmosphere due to air sensitivity.[2]

Disposal Plan
  • Waste Segregation: All disposable materials contaminated with N,N-dimethyltetrahydrofurfurylamine (e.g., gloves, pipette tips, absorbent pads) must be collected in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused or waste N,N-dimethyltetrahydrofurfurylamine must be disposed of as hazardous chemical waste. Do not attempt to neutralize it without a validated and approved procedure.

  • Final Disposal: Dispose of all waste contents and containers through an approved waste disposal plant, following all local, state, and federal regulations.[4][5]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration Start Identify Task CheckQuantity Quantity > 100mL or High Splash Potential? Start->CheckQuantity BasePPE Minimum PPE: - Safety Goggles - Nitrile/Neoprene Gloves - FR Lab Coat CheckQuantity->BasePPE EnhancedFace Add Face Shield CheckQuantity->EnhancedFace Yes CheckVentilation Ventilation Failure or Large Spill? RespPro Required: Full-Face Respirator with Organic Vapor Cartridges CheckVentilation->RespPro Yes End Proceed with Task CheckVentilation->End No BasePPE->CheckVentilation EnhancedBody Add Chemical Apron EnhancedFace->EnhancedBody EnhancedBody->CheckVentilation RespPro->End

Caption: PPE selection workflow based on task-specific risks.

References

  • SAFETY DATA SHEET - Furfurylamine. Fisher Scientific.

  • SAFETY DATA SHEET - Furfurylamine. ChemPoint.com.

  • SAFETY DATA SHEET - (R)-(-)-Tetrahydrofurfurylamine. Fisher Scientific.

  • SAFETY DATA SHEET - Furfurylamine. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Tetrahydrofurfuryl acrylate. Thermo Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.